Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-8(11)9(7-10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTJGUAHTHRKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656479 | |
| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227203-36-3 | |
| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Inferred Mechanism of Action of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Abstract
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a structural analog of the gabapentinoid class of drugs, which includes gabapentin and pregabalin. While direct pharmacological data on this specific compound is not extensively available in peer-reviewed literature, its chemical architecture strongly suggests a shared mechanism of action with these well-characterized therapeutic agents. This guide synthesizes the established scientific understanding of gabapentinoid pharmacology to present an inferred, in-depth mechanism for this compound. The primary molecular target is identified as the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). Binding to this subunit is proposed to disrupt channel trafficking to presynaptic terminals, leading to a reduction in calcium influx and a subsequent decrease in the release of excitatory neurotransmitters. This document provides a detailed exploration of this pathway, supported by validated experimental protocols and data presentation, to offer researchers and drug development professionals a robust framework for investigating this compound.
Introduction: A Structurally-Informed Hypothesis
This compound is a GABA analog characterized by a cyclohexane ring substituted at the C1 position with both an aminomethyl group and a methyl carboxylate group. This structure bears a striking resemblance to gabapentin [1-(aminomethyl)cyclohexaneacetic acid], a widely prescribed anticonvulsant and analgesic.[1] Although initially designed to mimic the neurotransmitter GABA, gabapentin and its successors (gabapentinoids) do not exert their primary effects through GABA receptors.[1][2] Instead, their therapeutic efficacy is attributed to high-affinity binding to a specific protein: the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4][5]
Given the conservation of the core aminomethyl-cyclohexane moiety, it is scientifically rigorous to hypothesize that this compound operates via the same mechanism. This guide will therefore detail the molecular journey of a gabapentinoid, from target engagement to the ultimate modulation of neurotransmission, as the putative mechanism of action for the topic compound.
Part 1: The Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels
Voltage-gated calcium channels are multimeric protein complexes crucial for regulating calcium influx into neurons, which in turn triggers a host of cellular processes, most notably neurotransmitter release.[6] These channels are composed of a primary, pore-forming α1 subunit and several auxiliary subunits that modulate channel trafficking and function, including β, γ, and α2δ subunits.[6][7]
The α2δ subunit is the definitive high-affinity binding site for gabapentinoids.[3][8] It is encoded by four distinct genes (CACNA2D1-4), resulting in four isoforms (α2δ-1 to α2δ-4).[3] Gabapentin and pregabalin bind with high affinity to the α2δ-1 and α2δ-2 isoforms.[4][9] The α2δ-1 subunit, in particular, is significantly upregulated in dorsal root ganglion (DRG) and spinal cord neurons under conditions of neuropathic pain, making it a critical therapeutic target.[5][10] The α2δ protein itself is a transmembrane protein that plays a key role in trafficking the pore-forming α1 subunit to the plasma membrane, thereby increasing the density of functional calcium channels at presynaptic terminals.[7]
Part 2: Elucidating the Binding Interaction
The central tenet of gabapentinoid action is specific, high-affinity binding to the α2δ-1 and α2δ-2 subunits.[4][9] This interaction is not as a channel blocker or a direct modulator of channel gating kinetics, but rather as an inhibitor of the subunit's trafficking function.[4][11] Endogenous L-amino acids, such as L-leucine, also bind to this site and may act as competitive antagonists to gabapentinoids.[11]
The affinity of a novel compound like this compound for this target can be quantified using well-established assays.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for the α2δ-1 subunit by measuring its ability to displace a known radiolabeled ligand, [³H]-gabapentin.
Objective: To determine the inhibitory constant (Ki) of this compound at the human α2δ-1 subunit.
Materials:
-
Membrane preparation from HEK293 cells stably expressing the human α2δ-1 subunit.
-
[³H]-gabapentin (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Unlabeled Gabapentin (for non-specific binding determination).
-
Assay Buffer: 10 mM HEPES, pH 7.4.
-
96-well microplates and glass fiber filters (GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Assay Setup: In each well of the microplate, combine:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 100 µM unlabeled Gabapentin (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of [³H]-gabapentin at a final concentration of ~5 nM.
-
100 µL of the α2δ-1 membrane preparation (protein concentration ~10-20 µ g/well ).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-gabapentin and Kd is its dissociation constant for the α2δ-1 subunit.
-
Data Presentation: Comparative Binding Affinities
The results from such an assay allow for the direct comparison of the novel compound's potency with established gabapentinoids.
| Compound | Target | Ki (nM) - Hypothetical Data | Reference Ki (nM) |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | α2δ-1 | 125 | N/A |
| Gabapentin | α2δ-1 | - | 59 - 140[4][8] |
| Pregabalin | α2δ-1 | - | ~30-70 |
| Gabapentin | α2δ-2 | - | 153[4] |
Part 3: Downstream Consequences: Modulation of Neurotransmission
The binding event described above is the initiating step in a cascade that ultimately dampens excessive neuronal signaling. The mechanism is not a direct blockade of calcium flow but an indirect modulation of channel availability at the synapse.[11]
-
Inhibition of Channel Trafficking: In pathological states like neuropathic pain, there is an increased transport of α2δ-1-containing VGCCs from the dorsal root ganglia (DRG) to the presynaptic terminals in the dorsal horn of the spinal cord.[4][10] Gabapentinoid binding to the α2δ-1 subunit disrupts this forward trafficking and may also interfere with the recycling of the channel complex from endosomes back to the plasma membrane.[4]
-
Reduced Presynaptic Channel Density: The net effect of this disruption is a reduction in the number of functional VGCCs present at the presynaptic membrane.[10][11]
-
Decreased Calcium Influx: With fewer VGCCs available, an arriving action potential triggers a smaller influx of calcium into the presynaptic terminal.[12][13]
-
Reduced Neurotransmitter Release: Presynaptic calcium concentration is the primary trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters. The attenuated calcium influx leads directly to a decrease in the release of key excitatory neurotransmitters, including glutamate, norepinephrine, and Substance P.[11][12][14]
This reduction in excitatory signaling in key pain and seizure pathways is believed to be the core of the therapeutic effects of gabapentinoids.[11][12]
Signaling Pathway Diagram
Caption: Inferred signaling pathway for Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl.
Part 4: Experimental Validation: Functional Assays
To validate that the putative binding to the α2δ subunit translates into a functional effect on neurotransmission, an assay measuring neurotransmitter release is essential.
Experimental Protocol: Potassium-Evoked Glutamate Release from Synaptosomes
Objective: To determine if this compound inhibits depolarization-induced glutamate release from isolated nerve terminals.
Materials:
-
Rat cortical tissue.
-
Sucrose Buffer (0.32 M Sucrose, 4 mM HEPES, pH 7.4).
-
Percoll solution.
-
Basal Buffer (124 mM NaCl, 3 mM KCl, 1.25 mM KH₂PO₄, 1.5 mM MgSO₄, 2 mM CaCl₂, 25 mM HEPES, 10 mM Glucose, pH 7.4).
-
High K⁺ Stimulation Buffer (77 mM NaCl, 50 mM KCl, other components same as Basal Buffer).
-
Test Compound: this compound.
-
Glutamate assay kit (e.g., Amplex Red-based).
-
Dounce homogenizer, centrifuges.
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh rat cortical tissue in ice-cold Sucrose Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes to pellet crude synaptosomes.
-
Resuspend the pellet and purify using a Percoll density gradient centrifugation.
-
Wash and resuspend the purified synaptosome layer in Basal Buffer.
-
-
Pre-incubation: Aliquot synaptosomes and pre-incubate them with varying concentrations of the test compound or vehicle control for 20 minutes at 37°C.
-
Stimulation: Initiate neurotransmitter release by adding an equal volume of High K⁺ Stimulation Buffer. For a negative control, add Basal Buffer instead.
-
Termination: After 5 minutes of stimulation, terminate the release by rapidly pelleting the synaptosomes in a microcentrifuge (12,000 x g for 1 minute).
-
Glutamate Quantification: Carefully collect the supernatant, which contains the released glutamate. Measure the glutamate concentration using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the amount of glutamate released to the protein content of the synaptosomes.
-
Express the data as a percentage of the release induced by High K⁺ in the vehicle-treated group.
-
Plot the percentage of glutamate release against the log concentration of the test compound to determine its functional inhibitory potency (IC₅₀).
-
Experimental Workflow Diagram
References
- 1. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commons.nmu.edu [commons.nmu.edu]
- 3. gosset.ai [gosset.ai]
- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gabapentin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 13. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Spectroscopic Characterization of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride: A Technical Guide
Introduction
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, a substituted cyclohexane derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to gabapentin, a widely used anticonvulsant and analgesic, makes it a valuable subject for further investigation. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential biological activity. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its identification and characterization.
This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features. Furthermore, it will provide standardized protocols for data acquisition, ensuring reproducibility and reliability in the laboratory.
Molecular Structure and Key Features
The structure of this compound is characterized by a cyclohexane ring with two substituents at the C1 position: a methyl ester group (-COOCH₃) and an aminomethyl group (-CH₂NH₃⁺). The presence of the hydrochloride salt ensures that the primary amine is protonated, enhancing the compound's stability and water solubility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The hydrochloride salt is typically analyzed in a solvent like deuterium oxide (D₂O) or deuterated methanol (CD₃OD) due to its solubility.
Key Signal Assignments and Interpretations:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | Singlet | 3H | -OCH₃ | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of protons of a methyl ester group. |
| ~3.10 | Singlet | 2H | -CH₂NH₃⁺ | The downfield shift is due to the deshielding effect of the adjacent positively charged nitrogen atom. The singlet nature arises from the absence of coupling with neighboring protons. |
| ~1.20-1.80 | Multiplet | 10H | Cyclohexane ring protons | The complex multiplet is a result of the overlapping signals of the axial and equatorial protons of the cyclohexane ring. These protons are chemically and magnetically non-equivalent, leading to complex spin-spin coupling. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Key Signal Assignments and Interpretations:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O (ester) | The chemical shift is characteristic of a carbonyl carbon in an ester functional group. |
| ~52 | -OCH₃ | This signal corresponds to the carbon of the methyl ester group. |
| ~45 | Quaternary C1 | The quaternary carbon attached to both the ester and aminomethyl groups is expected in this region. |
| ~40 | -CH₂NH₃⁺ | The carbon of the aminomethyl group is shifted downfield due to the electron-withdrawing effect of the ammonium group. |
| ~20-35 | Cyclohexane ring carbons | The carbons of the cyclohexane ring will appear as multiple signals in this region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Key Vibrational Frequencies and Interpretations:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| ~3000-2800 | N-H stretch | -NH₃⁺ | The broad absorption in this region is characteristic of the stretching vibrations of the ammonium group. |
| ~2930, ~2850 | C-H stretch | Aliphatic | These strong absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexane and methyl groups. |
| ~1735 | C=O stretch | Ester | A strong, sharp absorption band characteristic of the carbonyl group in an ester. |
| ~1600-1400 | N-H bend | -NH₃⁺ | The bending vibrations of the ammonium group appear in this region. |
| ~1200 | C-O stretch | Ester | This band corresponds to the stretching of the C-O single bond of the ester. |
Experimental Protocol for FTIR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Collection: Obtain a background spectrum of the clean ATR crystal before acquiring the sample spectrum.
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electrospray Ionization (ESI) is a suitable technique.
Interpretation of the Mass Spectrum:
The mass spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺, where M is the free base Methyl 1-(aminomethyl)cyclohexanecarboxylate. The molecular weight of the free base (C₉H₁₇NO₂) is 171.24 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 172.2.
Predicted Fragmentation Pathway:
A common fragmentation pathway for this molecule would involve the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the C1-C(H₂)NH₂ bond.
Predicted Mass Spectrometry Fragmentation
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a range of m/z 50-500.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the unequivocal identification and characterization of this compound. The detailed interpretation of the spectral data, coupled with standardized experimental protocols, ensures that researchers and drug development professionals can confidently verify the structure and purity of this important compound. This foundational knowledge is critical for advancing research into its potential therapeutic applications.
Chemical and physical properties of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
An In-Depth Technical Guide to the Core Chemical and Physical Properties of Methyl 1-(aminomethyl)cyclohexane-1-carboxylate Hydrochloride
Introduction: Navigating Structural Ambiguity
In the landscape of chemical synthesis and drug development, precision in nomenclature is paramount. The compound name "Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride" presents a potential for structural ambiguity. While several isomers could correspond to this general description, this guide will focus on the specific regioisomer where both the aminomethyl and the methyl carboxylate functionalities are attached to the same carbon (C1) of the cyclohexane ring. This compound is uniquely identified by the CAS Number 227203-36-3 .[1] Understanding the distinct properties of this specific isomer is critical for its application in research and development, as even minor structural variations can lead to significant differences in biological activity and physicochemical behavior. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of its core properties.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure. Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is a derivative of a non-proteinogenic amino acid, featuring a cyclohexane scaffold which imparts significant conformational rigidity. The presence of a primary amine and a methyl ester dictates its reactivity and physical properties. The hydrochloride salt form is intentionally prepared to enhance the compound's stability and solubility in aqueous media, a common strategy in pharmaceutical development to improve handling and bioavailability.
Molecular Identifiers
A clear and unambiguous identification is crucial for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 227203-36-3 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₇NO₂·HCl (or C₉H₁₈ClNO₂) | [1][2] |
| Molecular Weight | 207.70 g/mol | [1] |
| InChI Key | MJTJGUAHTHRKHJ-UHFFFAOYSA-N | |
| Canonical SMILES | COC(=O)C1(CCCCC1)CN.Cl | |
| MDL Number | MFCD09749869 |
Structural Representation
The chemical structure dictates the molecule's functionality. The cyclohexane ring typically adopts a stable chair conformation. The quaternary carbon at position 1 serves as a stereocenter, anchoring both the aminomethyl and the methyl carboxylate groups.
Caption: Chemical structure of the target compound.
Physicochemical Properties
The physical properties of a compound are critical determinants of its behavior in various experimental and physiological settings, influencing everything from reaction kinetics to formulation.
| Property | Value / Description | Source |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
| Melting Point | Data not specified in searched literature. | |
| Boiling Point | Data not specified in searched literature. | |
| Solubility | The hydrochloride salt form is designed to enhance solubility in polar solvents like water. Quantitative data is not specified in the searched literature. | [4] |
| Storage Conditions | Store under an inert gas atmosphere at 4°C. |
Note: The lack of specific melting and boiling point data in publicly available databases underscores the specialized nature of this compound. Experimental determination via techniques like Differential Scanning Calorimetry (DSC) or standard melting point apparatus is required for definitive characterization.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of a given sample. This process is a self-validating system where orthogonal techniques provide corroborating evidence.
Caption: Logical workflow for the analytical characterization.
Rationale Behind the Workflow
-
Identity Confirmation: The primary step is to unequivocally confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose. The ¹H NMR spectrum will show characteristic peaks for the methyl ester protons, the methylene protons of the aminomethyl group, and the complex multiplets of the cyclohexane ring protons. The ¹³C NMR will confirm the number of unique carbon environments, including the quaternary C1, the carbonyl carbon of the ester, and the aliphatic carbons.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₉H₁₈NO₂⁺ for the free amine cation).
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, typically with a UV or charged aerosol detector (CAD), is the gold standard for assessing the purity of non-volatile compounds. It effectively separates the main compound from any synthesis-related impurities or degradation products.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula (C₉H₁₈ClNO₂) to provide an independent measure of purity.
-
-
Physicochemical Characterization: Once identity and purity are established, key physical constants are determined as described in Section 2.
Safety and Handling
Based on available safety data, Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is classified with several hazard codes. Professionals handling this material must adhere to strict safety protocols.
-
Hazard Codes: H302, H315, H319, H332, H335.
-
Signal Word: Warning.
Interpretation and Precautionary Measures:
-
H302 (Harmful if swallowed) & H332 (Harmful if inhaled): Avoid ingestion and inhalation of the powder. All handling should be performed in a well-ventilated area, preferably within a fume hood.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Direct contact with skin and eyes must be avoided. Personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
H335 (May cause respiratory irritation): Avoid creating dust. Use appropriate respiratory protection if ventilation is inadequate.
An emergency eyewash station and safety shower should be readily accessible in any area where this compound is handled.[5]
Synthesis and Reactivity Insights
While a detailed, published synthesis protocol for CAS 227203-36-3 was not found in the initial search, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible route could involve the Strecker or a related amino acid synthesis on a suitable cyclohexanone precursor, followed by esterification.
The final step in the synthesis is the salt formation with hydrochloric acid. This is a critical choice driven by practical considerations:
-
Causality of Salt Formation: The free primary amine is basic and can be susceptible to atmospheric carbon dioxide and other reactions. Protonating the amine with HCl converts it into a stable, crystalline ammonium salt. This process not only enhances stability for long-term storage but also significantly improves its handling characteristics and solubility in polar solvents, which is often a prerequisite for biological testing and formulation development.
Conclusion
Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride (CAS 227203-36-3) is a specialized chemical compound with distinct structural features. This guide has synthesized the available technical data to provide a clear overview of its identity, physicochemical properties, analytical characterization, and safety protocols. While some quantitative physical data remains to be experimentally determined, the information presented herein provides a solid foundation for researchers and drug development professionals. Adherence to the outlined safety measures and the application of a systematic analytical workflow are essential for the successful and safe utilization of this compound in a scientific setting.
References
- 1. scbt.com [scbt.com]
- 2. methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | 227203-36-3 [sigmaaldrich.com]
- 3. Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl, CasNo.227203-36-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3 | Benchchem [benchchem.com]
- 5. matrixscientific.com [matrixscientific.com]
Unveiling the Therapeutic Promise: A Technical Guide to the Potential Biological Activities of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Gabapentinoid Candidate
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride emerges as a compelling molecule of interest within the landscape of neuropharmacology. Structurally, it is a close analog of the widely recognized gabapentinoid class of drugs, characterized by a core cyclohexyl framework and an aminomethyl side chain.[1][2] The defining feature of this particular compound is the presence of a methyl ester, which distinguishes it from its carboxylic acid counterpart, gabapentin. This structural nuance suggests the potential for altered pharmacokinetic and pharmacodynamic properties, positioning this compound as a candidate for investigation into its own unique therapeutic profile.
This technical guide will provide an in-depth exploration of the hypothesized biological activities of this compound, drawing upon the well-established pharmacology of gabapentinoids. We will delve into its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present a framework for interpreting the resulting data.
Hypothesized Mechanism of Action: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels
The primary mechanism of action for gabapentinoids is not direct interaction with GABA receptors, despite their structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA).[3][4] Instead, their therapeutic effects are largely attributed to their high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5][6][7] This binding event is crucial in modulating neuronal excitability.
We hypothesize that this compound, owing to its structural similarity to gabapentin, will also exert its effects through this pathway. The binding to the α2δ-1 subunit is thought to reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization.[6][8] This, in turn, curtails the release of excitatory neurotransmitters such as glutamate and substance P, which are pivotal in the propagation of pain signals and seizure activity.[4][5][9]
It is also plausible that this compound may function as a prodrug. In vivo, esterases could hydrolyze the methyl ester to the corresponding carboxylic acid, a molecule that is an even closer structural analog of gabapentin. This bioconversion would then lead to the active form engaging with the α2δ-1 subunit.
Hypothesized Signaling Pathway
References
- 1. (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate | C9H20ClNO3 | CID 22664988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. researchgate.net [researchgate.net]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of the Antinociceptive Action of Gabapentin [jstage.jst.go.jp]
An In-Depth Technical Guide to the Analogs and Derivatives of Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride: A Medicinal Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the analogs and derivatives of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, a key chemical scaffold in the development of gabapentinoids. We delve into the foundational principles of their synthesis, mechanism of action, structure-activity relationships (SAR), and the evolution of derivatives designed to overcome pharmacokinetic limitations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the α2δ subunit of voltage-gated calcium channels.
Introduction: The Gabapentinoid Scaffold and Its Significance
This compound is a crucial starting material and structural analog related to a class of compounds known as gabapentinoids. The parent compound, gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, was initially designed as a lipophilic analog of the neurotransmitter γ-aminobutyric acid (GABA) with the goal of enhancing its ability to cross the blood-brain barrier.[1] While structurally similar to GABA, gabapentin and its analogs do not act on GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction reduces the release of excitatory neurotransmitters, leading to their therapeutic effects in conditions such as epilepsy and neuropathic pain.[4]
This guide will explore the chemical landscape of gabapentinoid analogs, focusing on the synthetic strategies employed to modify the core structure of Methyl 1-(aminomethyl)cyclohexanecarboxylate and the resulting impact on their pharmacological profiles.
Core Synthetic Strategies: Building the Gabapentinoid Framework
The synthesis of gabapentin and its analogs has been approached through several key chemical transformations. Understanding these routes is fundamental to designing and producing novel derivatives with desired properties.
The Hofmann Rearrangement Approach
A widely utilized industrial method for the synthesis of gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. This classic reaction provides a pathway to the primary amine functionality.
Rationale: The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. This is particularly well-suited for creating the aminomethyl group on the cyclohexane ring from a readily accessible dicarboxylic acid derivative.
Experimental Protocol: Synthesis of Gabapentin via Hofmann Rearrangement
-
Preparation of 1,1-Cyclohexanediacetic Acid Monoamide: 1,1-Cyclohexanediacetic anhydride is reacted with ammonia in a suitable solvent, such as an alcohol, to yield the monoamide.[5]
-
Hofmann Rearrangement: The monoamide is treated with an aqueous solution of sodium hypobromite (often prepared in situ from bromine and sodium hydroxide) at low temperatures (-5 to -10 °C). The reaction mixture is then warmed to facilitate the rearrangement to an isocyanate intermediate.[5]
-
Hydrolysis and Salt Formation: The isocyanate is hydrolyzed with hydrochloric acid to form gabapentin hydrochloride.[5]
-
Isolation of Gabapentin: The free base of gabapentin can be obtained from its hydrochloride salt by treatment with a basic ion-exchange resin or by precipitation using an epoxide in a non-aqueous solvent.[6]
Caption: Hofmann Rearrangement for Gabapentin Synthesis.
The Curtius Rearrangement Approach
An alternative to the Hofmann rearrangement is the Curtius rearrangement, which proceeds through an acyl azide intermediate.
Rationale: The Curtius rearrangement offers another efficient route to the isocyanate intermediate from a carboxylic acid derivative. This method can be advantageous in certain synthetic contexts, providing flexibility in the choice of starting materials and reaction conditions.
Experimental Protocol: Synthesis of Gabapentin via Curtius Rearrangement
-
Esterification: 1,1-Cyclohexanediacetic acid is mono-esterified, for example, with methanol, to produce the corresponding monoester.
-
Formation of Acyl Azide: The remaining carboxylic acid is converted to an acyl azide, typically by reaction with sodium azide after activation of the carboxylic acid (e.g., as an acid chloride or mixed anhydride).
-
Curtius Rearrangement: The acyl azide is heated in an inert solvent, such as toluene, to induce rearrangement to the isocyanate.[5]
-
Hydrolysis and Isolation: The isocyanate is then hydrolyzed with aqueous hydrochloric acid to yield gabapentin hydrochloride, which can be converted to the free base as previously described.[5]
Caption: Curtius Rearrangement for Gabapentin Synthesis.
Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels
Despite their design as GABA analogs, gabapentinoids exert their therapeutic effects through a distinct mechanism. The primary molecular target is the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][3]
The α2δ Subunit: This protein is an auxiliary subunit of VGCCs and plays a crucial role in the trafficking and function of the channel.[7] There are four known isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with gabapentinoids showing high affinity for the α2δ-1 and α2δ-2 subunits.[6]
Molecular Interaction and Downstream Effects:
-
Binding to α2δ: Gabapentin and its analogs bind to a specific site on the α2δ subunit.[2] This binding is thought to induce a conformational change in the subunit.
-
Inhibition of Channel Trafficking: The binding of gabapentinoids to the α2δ subunit interferes with the trafficking of the VGCC complex to the presynaptic membrane. This leads to a reduction in the number of functional calcium channels at the synapse.[7]
-
Reduced Neurotransmitter Release: The decrease in presynaptic calcium influx upon neuronal depolarization results in a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2]
This modulation of neurotransmitter release is believed to be the underlying mechanism for the anticonvulsant and analgesic properties of gabapentinoids.
Caption: Mechanism of action of gabapentinoids.
Structure-Activity Relationships (SAR) and Analog Design
The development of new gabapentinoid analogs is guided by understanding the relationship between chemical structure and biological activity. Modifications to the core scaffold can significantly impact binding affinity for the α2δ subunit and pharmacokinetic properties.
Modifications of the Cyclohexane Ring
-
Conformationally Restricted Analogs: Introducing rigidity into the cyclohexane ring can help to elucidate the bioactive conformation of gabapentinoids. The synthesis of spirocyclic and other conformationally restricted analogs has been explored to probe the binding pocket of the α2δ subunit.[8][9]
-
Substituents on the Ring: The addition of substituents to the cyclohexane ring can influence both potency and selectivity. For example, 4-aryl-gabapentin analogs have been synthesized and evaluated for their pharmacological activity.
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group is crucial for activity, but it can also contribute to poor pharmacokinetic properties. Replacing it with a bioisostere can improve drug-like characteristics.
-
Tetrazoles: The tetrazole group is a well-established bioisostere for the carboxylic acid functionality. Tetrazole analogs of gabapentin have been shown to retain high affinity for the α2δ protein and exhibit in vivo activity.[10][11]
Prodrug Strategies
To overcome the saturable absorption of gabapentin, which is mediated by the large neutral amino acid transporter (L-type amino acid transporter 1 or LAT1), prodrug approaches have been successfully employed.
-
Gabapentin Enacarbil: This prodrug is designed to be absorbed throughout the intestine by high-capacity nutrient transporters.[12] It is then rapidly converted to gabapentin in the body. This strategy leads to improved bioavailability and more predictable pharmacokinetics.[13]
| Compound | Modification | Key Pharmacological Feature | Reference |
| Gabapentin | Parent Compound | Binds to α2δ-1 and α2δ-2 subunits. | [2] |
| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | Higher binding affinity to α2δ subunits than gabapentin. | [14] |
| Gabapentin Enacarbil | Prodrug with an acyloxyalkyl carbamate promoiety | Improved oral bioavailability and dose-proportional absorption. | [12][13] |
| Tetrazole Analogs | Carboxylic acid replaced with a tetrazole ring | Retain high affinity for the α2δ subunit. | [10][11] |
| Mirogabalin | Novel gabapentinoid | Potent and selective ligand of α2δ-1 and α2δ-2 subunits with sustained analgesic effects. | [15][16] |
Advanced Derivatives and Future Directions
The exploration of gabapentinoid analogs continues to be an active area of research, with several promising avenues for the development of next-generation therapeutics.
Selective α2δ Ligands
The development of ligands that can selectively target α2δ-1 over α2δ-2, or vice versa, could lead to therapies with improved side-effect profiles. It is hypothesized that the analgesic effects are primarily mediated by α2δ-1, while some central nervous system side effects may be associated with α2δ-2.[2] The design and synthesis of selective ligands, such as certain piperazinyl bicyclic derivatives, represent a significant step in this direction.[2]
Fluorescently Labeled Analogs
The synthesis of fluorescently labeled gabapentin analogs provides valuable tools for studying the localization and dynamics of α2δ subunits in living cells. These probes can be used in single-molecule detection studies to investigate ion channel regulation.[10]
Heterocyclic and Conformationally Rigid Analogs
The incorporation of heterocyclic rings and the creation of more rigid structures are ongoing strategies to improve potency, selectivity, and pharmacokinetic properties.[8][13] These efforts aim to optimize the interaction with the α2δ binding site and enhance drug-like characteristics.
Conclusion
The journey from the initial design of gabapentin as a GABA analog to the development of a diverse range of derivatives and prodrugs highlights the power of medicinal chemistry in optimizing therapeutic agents. The core scaffold of this compound has proven to be a versatile platform for creating compounds with significant clinical impact. Future research focused on selective α2δ ligands, novel prodrug strategies, and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of even more effective and safer treatments for neuropathic pain, epilepsy, and other neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Drug Targets and Emerging Pharmacotherapies in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylate bioisosteres of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists | MDPI [mdpi.com]
- 14. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS: 227203-36-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. As a key building block in medicinal chemistry, understanding its characteristics is crucial for its effective and safe use in research and development.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a cycloalkane derivative with the CAS registry number 227203-36-3.[1][2] It is commonly used as an intermediate in organic synthesis.
Nomenclature and Identifiers
-
Systematic Name: Methyl 1-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
-
Common Synonyms: Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl, 1-Aminomethyl-cyclohexanecarboxylic acid methyl ester hydrochloride[3]
-
Molecular Weight: 207.70 g/mol [1]
Physicochemical Data
The compound's properties make it suitable for various synthetic applications in a laboratory setting.
| Property | Value | Source(s) |
| Physical State | Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| Purity | Typically ≥95% | |
| SMILES Code | O=C(C1(CN)CCCCC1)OC.[H]Cl | [2] |
| InChI Key | MJTJGUAHTHRKHJ-UHFFFAOYSA-N |
Section 2: Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step organic reactions.
Synthetic Pathway
A common synthetic route starts from p-aminobenzoic acid derivatives and involves the following key steps:
-
Esterification: The carboxylic acid group is methylated using methanol in the presence of an acid catalyst.[4]
-
Hydrogenation: The aromatic ring is reduced to a cyclohexane ring. Catalytic hydrogenation over palladium is a common method.[4]
-
Salt Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which often improves stability and handling.[4]
Another potential synthetic route for a related compound, trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride, involves the hydrogenation of trans-4-cyanocyclohexane-1-carboxylic acid.[5]
Figure 1: Generalized synthetic workflow.
Analytical Characterization
Purity and structural confirmation are typically achieved using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Method: Reverse-phase HPLC with UV detection.
-
Purpose: To assess the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR and ¹³C NMR.
-
Purpose: To confirm the chemical structure and stereochemistry. For example, the cyclohexane ring is expected to adopt a chair conformation.[4]
Section 3: Applications in Research and Drug Development
This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.
Intermediate for CX3CR1 Receptor Agonists
A significant application of this compound is as an intermediate in the synthesis of bicyclic CX3CR1 receptor agonists.[6] The CX3CR1 receptor is implicated in neuroinflammatory processes, and its modulation is a therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[6]
Figure 2: Role in the synthesis of CX3CR1 agonists.
Proteomics Research
This compound is also classified as a biochemical for proteomics research, suggesting its potential use in the development of chemical probes or other tools for studying protein function.[1]
Section 4: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
GHS Hazard Information
The compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |
Data sourced from supplier safety information.[2][7]
Recommended Handling Procedures
-
Engineering Controls: Work under a chemical fume hood to avoid inhalation of dust.[8]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage is under an inert atmosphere at 2-8°C.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Section 5: Conclusion
This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting neurodegenerative diseases. A thorough understanding of its chemical properties, synthesis, and safety precautions is paramount for its effective and responsible use in a research environment.
References
- 1. scbt.com [scbt.com]
- 2. 227203-36-3|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Cyclohexylbenzenesulfonyl chloride Supplier in Mumbai, 4-Cyclohexylbenzenesulfonyl chloride Trader, Maharashtra [chemicalmanufacturers.in]
- 4. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 5. prepchem.com [prepchem.com]
- 6. US20210024510A1 - Bicyclic cx3cr1 receptor agonists - Google Patents [patents.google.com]
- 7. aaronchem.com [aaronchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the In Silico Modeling of Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride Receptor Binding
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This whitepaper provides a comprehensive, in-depth technical guide for the in silico modeling of the receptor binding of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. Given its structural analogy to gabapentinoids, this guide will proceed with the well-established hypothesis that its primary biological target is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). We will detail a complete computational workflow, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and binding affinity estimation. Each step is presented with the underlying scientific rationale, emphasizing self-validating protocols to ensure the trustworthiness of the generated data. This document is intended to serve as a practical guide for researchers and scientists in the field of computational drug discovery and molecular modeling.
Introduction: The Rationale for an In Silico Approach
This compound is a structural analog of gabapentin, a widely used anticonvulsant and analgesic. Gabapentin and its analogs, collectively known as gabapentinoids, exert their therapeutic effects by binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This interaction is crucial for modulating neurotransmitter release and dampening neuronal excitability. The recent elucidation of the cryo-electron microscopy structure of gabapentin in complex with a CaV channel provides an unprecedented opportunity for structure-based drug design and the investigation of related compounds.
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions. By simulating the binding of this compound to the α2δ subunit, we can predict its binding pose, estimate its binding affinity, and gain insights into the key molecular interactions driving recognition. This guide will walk through the essential steps to achieve these goals, providing both the "how" and the "why" behind each methodological choice.
The Computational Workflow: A Step-by-Step Guide
Our in silico investigation will follow a multi-stage workflow, designed to progressively refine our understanding of the ligand-receptor interaction. Each stage builds upon the last, creating a self-validating and robust computational experiment.
An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride: Discovery, Synthesis, and Pivotal Role in Gabapentin Development
Introduction
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a cyclic amino acid ester of significant interest within the pharmaceutical and chemical research sectors. While not a therapeutic agent in its own right, its identity is intrinsically linked to the development of one of the most widely prescribed neurological drugs, gabapentin. This technical guide provides an in-depth exploration of the discovery, synthesis, and critical role of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The narrative is structured to elucidate the causal connections behind its synthesis and its strategic importance as a chemical intermediate.
Historical Context and Discovery: A Derivative of GABA
The story of this compound is inseparable from the quest for novel therapeutics targeting the central nervous system. The journey begins with gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian brain, first synthesized in 1883 and identified in the brain in 1950.[1] Despite its crucial role in neurotransmission, GABA's therapeutic potential was limited by its inability to effectively cross the blood-brain barrier.
This limitation spurred the development of GABA analogues, lipophilic derivatives designed to penetrate the central nervous system. In the early 1970s, researchers at Goedecke AG, a subsidiary of Parke-Davis, synthesized a series of cyclic amino acids with this goal in mind.[2] This research led to the creation of gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a compound that, while structurally related to GABA, does not interact with GABA receptors but exhibits potent anticonvulsant and analgesic properties.[3][4] Gabapentin was first synthesized in 1975 and approved in the United Kingdom in 1993 for treating epilepsy.[2]
Methyl 1-(aminomethyl)cyclohexanececarboxylate hydrochloride emerged as a key intermediate in various synthetic routes developed for gabapentin. Its existence is a direct consequence of the chemical strategies devised to construct the gabapentin molecule. While a specific "discovery" date for the ester itself is not prominently documented, its synthesis is an inherent step in several patented methods for producing gabapentin hydrochloride.
Physicochemical Properties
The hydrochloride salt of Methyl 1-(aminomethyl)cyclohexanecarboxylate is typically a solid material, with its salt form enhancing stability and solubility in certain solvents, which is advantageous for its use in subsequent reaction steps.
| Property | Value |
| CAS Number | 227203-36-3 |
| Molecular Formula | C₉H₁₇NO₂·HCl |
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Storage Temperature | Inert gas at 4°C |
Data sourced from Santa Cruz Biotechnology and Sigma-Aldrich.[5]
Core Synthesis Methodologies
The synthesis of this compound is fundamentally linked to the industrial production of gabapentin. The primary strategies involve classical amine synthesis reactions such as the Hofmann, Curtius, or Lossen rearrangements, starting from derivatives of 1,1-cyclohexanediacetic acid.
Conceptual Synthetic Pathway
The synthesis of gabapentin, and by extension its methyl ester intermediate, often begins with 1,1-cyclohexanediacetic acid. A common approach involves the formation of an anhydride, followed by reaction with ammonia to yield the monoamide. This monoamide is the crucial precursor for rearrangement reactions that form the aminomethyl group.
Caption: General synthetic pathway to Gabapentin.
Experimental Protocol: Synthesis of Gabapentin Hydrochloride via Hofmann Rearrangement
This protocol outlines a common method for synthesizing gabapentin hydrochloride, where Methyl 1-(aminomethyl)cyclohexanecarboxylate can be considered a transient or directly derivatized intermediate.
Step 1: Formation of 3,3-Pentamethylene Glutarimide
-
Reaction Setup: In a suitable reaction vessel, combine 1,1-cyclohexanediacetic acid with a mixture of acetic anhydride and ammonium acetate.
-
Heating: Heat the mixture under reflux. The reaction time is typically several hours.
-
Workup: Cool the reaction mixture and isolate the resulting 3,3-pentamethylene glutarimide. This can be achieved by crystallization and filtration.
Step 2: Hofmann Rearrangement to Gabapentin Hydrochloride
-
Dissolution: Dissolve the 3,3-pentamethylene glutarimide in an aqueous solution of sodium hydroxide.
-
Formation of Hypohalite: In a separate vessel, prepare a cold aqueous solution of sodium hydroxide and sodium hypochlorite.
-
Rearrangement: Slowly add the glutarimide solution to the sodium hypochlorite mixture, maintaining a low temperature (typically 0-5°C).
-
Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid. This step protonates the amine and carboxylate groups, leading to the precipitation of gabapentin hydrochloride.
-
Isolation: The precipitated gabapentin hydrochloride is collected by filtration, washed, and dried.
This protocol is a generalized representation based on patented synthesis routes.
Caption: Experimental workflow for Gabapentin HCl synthesis.
Role in Drug Development: A Stepping Stone to Gabapentin
The primary significance of this compound lies in its role as a direct precursor or intermediate in the synthesis of gabapentin. The ester functionality can serve as a protecting group for the carboxylic acid during certain reaction steps or can be part of a synthetic strategy where the final step is the hydrolysis of the ester to the free acid (gabapentin).
The development of various synthetic routes, including those that would proceed through this methyl ester, was driven by the need for an efficient, scalable, and high-purity manufacturing process for the active pharmaceutical ingredient, gabapentin.
Pharmacological Profile: An Inactive Precursor
There is no significant evidence to suggest that this compound possesses any notable pharmacological activity itself. Its primary function is that of a chemical building block. The therapeutic effects associated with this chemical scaffold are realized upon its conversion to gabapentin.
Gabapentin's mechanism of action is complex and not fully elucidated. Despite its structural similarity to GABA, it does not bind to GABA receptors. Instead, it is known to bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[6] This interaction is believed to reduce the release of excitatory neurotransmitters in the central nervous system, contributing to its anticonvulsant and analgesic effects.[4][7]
Conclusion
This compound is a testament to the intricate chemical synthesis that underpins modern pharmaceutical development. While it does not take the spotlight as an active pharmaceutical ingredient, its history is a crucial chapter in the story of gabapentin, a blockbuster drug that has improved the quality of life for millions. Understanding the synthesis and properties of this key intermediate provides valuable insights into the broader field of medicinal chemistry and drug manufacturing. For researchers in this field, the study of such precursors is essential for the innovation of new synthetic routes and the development of the next generation of therapeutics.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A summary of mechanistic hypotheses of gabapentin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for In Vivo Evaluation of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Introduction
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a novel compound with a structural resemblance to the gabapentinoid class of drugs. While specific in vivo data for this particular molecule is not extensively available in peer-reviewed literature, its core structure, featuring an aminomethyl group attached to a cyclohexane ring, strongly suggests a potential pharmacological activity similar to that of gabapentin and pregabalin.[1][2] These established drugs are widely used in the treatment of neuropathic pain and epilepsy.[1][3]
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute in vivo studies to characterize the pharmacokinetic and pharmacodynamic properties of this compound. The protocols outlined herein are based on established methodologies for evaluating gabapentinoids, offering a scientifically rigorous starting point for investigation.[3][4][5]
Hypothesized Mechanism of Action
Given its structural similarity to gabapentin, it is hypothesized that this compound acts as a ligand for the α2δ-1 subunit of voltage-gated calcium channels.[3][6] By binding to this subunit, the compound may reduce the trafficking of these channels to presynaptic terminals, leading to a decrease in calcium influx and subsequent attenuation of excitatory neurotransmitter release, such as glutamate.[3] This proposed mechanism is central to the analgesic and anticonvulsant effects of gabapentinoids.[6]
Caption: Hypothesized mechanism of action for this compound.
Preclinical In Vivo Evaluation Strategy
A phased approach is recommended to systematically evaluate the in vivo profile of this compound. This includes initial tolerability and pharmacokinetic studies, followed by efficacy testing in relevant disease models.
Caption: Phased workflow for preclinical in vivo evaluation.
Phase 1: Formulation, Administration, and Dose-Range Finding
Formulation and Vehicle Selection
The hydrochloride salt form of Methyl 1-(aminomethyl)cyclohexanecarboxylate enhances its water solubility.[7] For initial studies, sterile saline (0.9% NaCl) is a suitable vehicle.
-
Preparation: Dissolve the compound in sterile saline to the desired concentration. Gentle warming or sonication can be used to aid dissolution if necessary. Prepare fresh solutions daily.
-
Stability: While the hydrochloride salt is generally stable, it is good practice to confirm the stability of the formulation under the intended storage and administration conditions.[8]
Route of Administration
-
Intraperitoneal (i.p.) Injection: Recommended for initial screening due to rapid absorption and bypassing the gastrointestinal tract.
-
Oral Gavage (p.o.): Essential for evaluating oral bioavailability, which is a critical parameter for clinical translation.[1]
Dose-Range Finding and Tolerability
A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and to select appropriate doses for subsequent pharmacokinetic and efficacy studies.[9]
Protocol: Single Ascending Dose Study
-
Animal Model: Naive male and female Sprague-Dawley rats or C57BL/6 mice.
-
Group Size: n=3-5 animals per group.
-
Dosing:
-
Administer single doses of the compound via the intended route (i.p. or p.o.).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.
-
Record clinical signs of toxicity, including changes in posture, activity, grooming, and any signs of neurological impairment (e.g., ataxia, sedation).
-
Monitor body weight daily.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.[9]
Phase 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for interpreting efficacy data and for designing dosing regimens.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Group Size: n=3-5 animals per group.
-
Dosing:
-
Intravenous (i.v.) Group: Administer a low dose (e.g., 5 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (p.o.) Group: Administer a higher dose (e.g., 30 mg/kg) via oral gavage to assess oral bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.
-
-
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis software.
-
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption.[1] |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure.[6] |
| t1/2 | Elimination half-life | Determines the dosing interval.[1] |
| CL | Clearance | The rate at which the drug is removed from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation.[1] |
Phase 3: In Vivo Efficacy in a Neuropathic Pain Model
Based on the pharmacology of gabapentinoids, a neuropathic pain model is a highly relevant choice for evaluating the efficacy of this compound.[10][11] The Spared Nerve Injury (SNI) model is a robust and widely used model that produces long-lasting hypersensitivity.[12]
Protocol: Spared Nerve Injury (SNI) Model and Behavioral Testing
-
Animal Model: Adult male Wistar rats (140-160 g).[5]
-
Surgical Procedure:
-
Under isoflurane anesthesia, expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per IACUC guidelines.
-
Allow animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Von Frey Test: Measure the paw withdrawal threshold in response to mechanical stimulation.
-
Acclimate animals in individual chambers with a mesh floor.
-
Apply calibrated von Frey filaments to the lateral plantar surface of the hind paw (the sural nerve territory).
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Efficacy Study Design:
-
Establish a baseline paw withdrawal threshold for all animals.
-
Randomize animals into treatment groups (n=8-10 per group): Vehicle, positive control (e.g., Gabapentin, 100-300 mg/kg, p.o.), and this compound at 2-3 selected doses based on the MTD study.[5]
-
Administer the compound or vehicle.
-
Measure the paw withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, 6 hours) to establish a time-course of action.
-
-
Data Analysis:
-
Express data as the paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE).
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
-
Caption: Workflow for an in vivo efficacy study in a neuropathic pain model.
Data Summary and Interpretation
Table 2: Example Dosing and Efficacy Summary
| Group | N | Dose (mg/kg) | Route | Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM) | % Reversal of Allodynia |
| Sham + Vehicle | 10 | - | p.o. | 15.0 ± 1.2 | N/A |
| SNI + Vehicle | 10 | - | p.o. | 2.5 ± 0.4 | 0% |
| SNI + Gabapentin | 10 | 100 | p.o. | 8.5 ± 0.9 | 48% |
| SNI + Compound X | 10 | 10 | p.o. | 4.0 ± 0.5 | 12% |
| SNI + Compound X | 10 | 30 | p.o. | 7.2 ± 0.8 | 37.6% |
| SNI + Compound X | 10 | 100 | p.o. | 10.1 ± 1.1 | 60.8% |
| p < 0.05 compared to SNI + Vehicle group. |
Animal Welfare and Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee.[8] This includes the use of appropriate anesthesia and analgesia for surgical procedures, regular monitoring of animal health, and defining humane endpoints to minimize pain and distress.
Conclusion
This document provides a detailed, step-by-step guide for the initial in vivo characterization of this compound. By leveraging established protocols for the well-understood gabapentinoid class of drugs, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel compound. The phased approach, from dose-range finding and pharmacokinetics to efficacy testing in a relevant neuropathic pain model, ensures the generation of a comprehensive data package to support further development.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 8. research.ucsb.edu [research.ucsb.edu]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride in Neurological Research
Introduction: A Prodrug Strategy for Neurological Research
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a cyclic amino acid derivative with a close structural resemblance to the well-established neurological drug, Gabapentin [1-(aminomethyl)cyclohexaneacetic acid].[1][2] The primary structural difference lies in the presence of a methyl ester in the title compound, in contrast to the carboxylic acid moiety of Gabapentin. This key modification suggests that this compound can be effectively utilized in neurological research as a prodrug.
Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug in vivo.[3][4] This strategy is often employed to overcome pharmacokinetic limitations of the parent drug, such as poor absorption or rapid metabolism.[4][5] In the context of Gabapentin and its analogs, esterification to a prodrug form like Gabapentin enacarbil has been shown to significantly improve oral bioavailability and provide more consistent plasma concentrations.[2][5]
These application notes will provide a comprehensive guide for researchers on the potential uses and experimental evaluation of this compound as a prodrug of its active carboxylic acid form, 1-(aminomethyl)cyclohexanecarboxylic acid, in the context of neurological research. The protocols outlined below are based on established methodologies for characterizing Gabapentin and its prodrugs.
Proposed Mechanism of Action: Targeting Voltage-Gated Calcium Channels
While structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), Gabapentin and its analogs do not exert their effects through direct interaction with GABA receptors.[3] Instead, their primary mechanism of action involves high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs). This interaction is crucial for their therapeutic effects in conditions like epilepsy and neuropathic pain. The binding of these compounds to the α2δ subunit is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in neurotransmitter release.
It is hypothesized that following oral or systemic administration, this compound is rapidly hydrolyzed by ubiquitous esterases in the intestine, liver, and blood to its active carboxylic acid form, 1-(aminomethyl)cyclohexanecarboxylic acid. This active metabolite is then expected to bind to the α2δ subunits of VGCCs, modulating neuronal excitability.
It is important to note that subtle changes in the structure of aminocyclohexane derivatives can lead to different pharmacological activities. For instance, tranexamic acid, 4-(aminomethyl)cyclohexanecarboxylic acid, acts as a GABA-A receptor antagonist and can be proconvulsant at high doses.[6][7] This highlights the necessity of empirical validation of the mechanism of action for each new analog.
Caption: Metabolic activation of the prodrug and its target engagement.
In Vitro Characterization: Prodrug Hydrolysis
The foundational step in validating the utility of this compound as a prodrug is to confirm its conversion to the active carboxylic acid in a biological matrix. This is typically achieved through an in vitro hydrolysis assay using tissue homogenates.
Protocol 1: In Vitro Hydrolysis in Liver S9 Fraction
This protocol details the procedure to assess the rate of hydrolysis of the methyl ester in the liver S9 fraction, which contains a mixture of cytosolic and microsomal enzymes, including esterases.[4]
Materials:
-
This compound
-
Rat or human liver S9 fraction
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mM.
-
Dilute the stock solution in phosphate buffer to achieve a final incubation concentration (e.g., 10 µM).
-
Thaw the liver S9 fraction on ice and dilute it with phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Pre-warm the diluted S9 fraction and the substrate solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate solution to the S9 fraction. The final volume should be standardized (e.g., 1 mL).
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing a fixed volume of ice-cold acetonitrile (e.g., 200 µL) to precipitate the proteins and stop the enzymatic reaction.
-
Vortex the samples vigorously.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of both the parent methyl ester and the resulting carboxylic acid metabolite.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
Calculate the rate of hydrolysis and the half-life (t½) of the prodrug in the liver S9 fraction.
-
Caption: Workflow for the in vitro hydrolysis assay.
In Vivo Evaluation: Pharmacokinetics and Pharmacodynamics
Following successful in vitro characterization, the next critical step is to evaluate the compound's behavior in a living system. This involves pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, and pharmacodynamic studies to determine its neurological effects.
Protocol 2: Pharmacokinetic Study in Rodents
This protocol provides a general framework for an oral pharmacokinetic study in rats to determine the bioavailability of the active carboxylic acid following administration of the methyl ester prodrug.[4][8]
Materials:
-
This compound
-
1-(aminomethyl)cyclohexanecarboxylic acid (for intravenous comparison)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize rats for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups:
-
Oral Group: Administer this compound via oral gavage at a specific dose (e.g., 20 mg/kg).
-
Intravenous (IV) Group: Administer 1-(aminomethyl)cyclohexanecarboxylic acid intravenously at a lower dose (e.g., 5 mg/kg) to determine the absolute bioavailability.
-
-
-
Blood Sampling:
-
Collect blood samples (e.g., 200 µL) from the tail vein or a catheter at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the drug and metabolite from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of both the methyl ester and the carboxylic acid in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) for both the prodrug and the active metabolite.
-
Calculate the oral bioavailability (F%) of the active carboxylic acid from the prodrug by comparing the dose-normalized AUC from the oral group with the AUC from the IV group.
-
Table 1: Expected Pharmacokinetic Parameters (Representative Data from Gabapentin Studies)
| Parameter | Oral Administration of Prodrug (Expected) | IV Administration of Active Drug (Representative) |
| Dose | 20 mg/kg | 5 mg/kg |
| Cmax (µg/mL) | 5 - 10 | 15 - 20 |
| Tmax (hr) | 1 - 2 | 0.25 |
| AUC (µg*hr/mL) | 30 - 50 | 25 - 35 |
| t½ (hr) | 4 - 6 | 3 - 5 |
| Bioavailability (F%) | > 60% | 100% |
Protocol 3: Formalin Test for Neuropathic Pain in Mice
The formalin test is a widely used model of tonic pain and central sensitization, making it suitable for evaluating the analgesic effects of compounds like Gabapentin.[3][9][10]
Materials:
-
This compound
-
Formalin solution (5% in saline)
-
Male C57BL/6 mice (20-25 g)
-
Observation chambers with mirrors
-
Video recording equipment
Procedure:
-
Acclimatization and Dosing:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., 30, 100 mg/kg, i.p. or p.o.) or vehicle 30-60 minutes before the formalin injection.
-
-
Formalin Injection:
-
Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
-
Behavioral Observation:
-
Immediately place the mouse back into the observation chamber and record its behavior for 60 minutes.
-
The pain response is quantified by measuring the total time spent licking, biting, or flinching the injected paw.
-
The response is typically biphasic:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain and central sensitization).
-
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors between the vehicle-treated and drug-treated groups for both phases.
-
A significant reduction in the duration of these behaviors in Phase 2 is indicative of an anti-hyperalgesic or anti-allodynic effect, characteristic of Gabapentin.[11]
-
Protocol 4: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a standard model for generalized tonic-clonic seizures and is used to screen for anticonvulsant drugs.[5][12][13]
Materials:
-
This compound
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution
-
Male ICR mice (20-25 g)
Procedure:
-
Dosing:
-
Administer the test compound (e.g., 30, 100 mg/kg, i.p. or p.o.) or vehicle at a predetermined time before the electroshock (e.g., 60 minutes).
-
-
Electroshock Administration:
-
Apply a drop of saline to the corneal electrodes.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
-
Observation:
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from seizures in each treatment group.
-
Determine the ED50 (the dose that protects 50% of the animals) for the test compound.
-
Table 2: Expected Pharmacodynamic Outcomes in Behavioral Models (Representative Data)
| Behavioral Model | Endpoint | Vehicle Group (Expected Outcome) | Drug-Treated Group (Expected Outcome) |
| Formalin Test | Duration of Licking/Biting (Phase 2) | High | Dose-dependent decrease |
| MES Test | % Protection from Seizure | 0% | Dose-dependent increase |
| Hot Plate Test | Paw Lick Latency (seconds) | Baseline latency | Dose-dependent increase |
Protocol 5: Hot Plate Test for Thermal Nociception
The hot plate test measures the response to a thermal stimulus and is used to assess centrally acting analgesics.[14][15][16]
Materials:
-
This compound
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Plexiglass cylinder to confine the animal
-
Male C57BL/6 mice (20-25 g)
Procedure:
-
Baseline Latency:
-
Gently place each mouse on the hot plate and start a timer.
-
Measure the latency (in seconds) for the mouse to exhibit a pain response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
-
Dosing:
-
Administer the test compound (e.g., 30, 100 mg/kg, i.p. or p.o.) or vehicle.
-
-
Post-Dosing Latency:
-
At various time points after dosing (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Compare the post-dosing latencies to the baseline latencies and to the vehicle-treated group.
-
A significant increase in the paw lick or jump latency indicates an analgesic effect.
-
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic evaluation.
Conclusion
This compound presents a valuable tool for neurological research, likely acting as a prodrug for a Gabapentin analog. The protocols provided herein offer a systematic approach to characterize its conversion to the active form and to evaluate its potential therapeutic effects in preclinical models of neuropathic pain and epilepsy. By following these established methodologies, researchers can effectively investigate the pharmacological profile of this compound and its potential as a novel therapeutic agent.
References
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Aging on Formalin-Induced Pain Behavior and Analgesic Activity of Gabapentin in C57BL/6 Mice [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. journalsarchive.com [journalsarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. criver.com [criver.com]
- 11. Gabapentin prevents hyperalgesia during the formalin test in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic interaction of gabapentin with tiagabine in the hot-plate test in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. pdf.journalagent.com [pdf.journalagent.com]
Application Notes: Utilizing Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride as a Chemical Probe for Serine Protease Research
Introduction: A New Tool for a Classic Target Family
The serine proteases are a large and functionally diverse family of enzymes crucial to countless physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Their dysregulation is implicated in a wide range of pathologies, from thrombosis to cancer and inflammatory diseases, making them prime targets for therapeutic intervention and mechanistic studies. Chemical probes—small molecules designed to selectively interact with a specific protein target—are indispensable tools for dissecting the roles of these enzymes in complex biological systems.[1][2]
This document provides a comprehensive technical guide for the utilization of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride (hereafter referred to as M-ACC) as a chemical probe. Based on the established activity of structurally related aminomethylcyclohexane derivatives as inhibitors of trypsin-like serine proteases, M-ACC presents a valuable tool for investigating the function of enzymes like plasmin and trypsin.[3] Its rigid cyclohexyl scaffold and the presence of a primary amine—a key feature for recognition by the S1 pocket of many serine proteases—make it a compelling candidate for targeted studies.[4]
This guide is intended for researchers, scientists, and drug development professionals. It will detail the scientific rationale for using M-ACC, provide validated, step-by-step protocols for its application in biochemical and cellular assays, and establish a framework for robust data interpretation.
Physicochemical Properties and Handling
A thorough understanding of the probe's properties is foundational to its effective use and ensures experimental reproducibility.
| Property | Value | Source |
| IUPAC Name | methyl 1-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | [5] |
| CAS Number | 227203-36-3 | [5] |
| Molecular Formula | C₉H₁₇NO₂·HCl | [5] |
| Molecular Weight | 207.70 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and methanol | N/A |
| Storage | Store at 2-8°C under inert gas. Keep dry. | N/A |
Safety and Handling: M-ACC should be handled in accordance with good laboratory practice. Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It is also suspected to cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.
The Principle of a Validated Chemical Probe Experiment
A core tenet of chemical probe-based research is the generation of unambiguous and reproducible data. This is achieved through a self-validating experimental design that incorporates rigorous controls. The workflow described herein is built on this principle.
Figure 1: Validated Chemical Probe Workflow.
The Inactive Control - A Critical Requirement: To attribute a biological phenotype to the inhibition of a specific target, it is essential to use a structurally similar but biologically inactive control compound. This control helps to rule out off-target effects or artifacts caused by the chemical scaffold itself.
For M-ACC, the primary amino group is hypothesized to be the key pharmacophore, mimicking the side chains of lysine or arginine to bind in the S1 pocket of trypsin-like serine proteases. A rational inactive control is N-acetyl-M-ACC . The acetylation of the primary amine neutralizes its positive charge, which should abrogate binding to the negatively charged aspartate residue (Asp189) that resides at the bottom of the S1 pocket of trypsin and plasmin. The synthesis of this control can be readily achieved via standard acylation of the M-ACC free base.
Protocol 1: In Vitro Characterization of Serine Protease Inhibition
This protocol details a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of M-ACC against trypsin and plasmin. The assay measures the cleavage of a fluorogenic peptide substrate, which releases 7-amino-4-methylcoumarin (AMC), a fluorescent molecule.
A. Materials and Reagents:
-
Enzymes: Human Trypsin, Human Plasmin (reconstituted in appropriate buffer and stored at -80°C).
-
Substrates:
-
For Trypsin: Cbz-Gly-Gly-Arg-AMC (Z-GGR-AMC).
-
For Plasmin: H-D-Val-Leu-Lys-AMC (VLK-AMC).
-
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 8.0.
-
Test Compounds: M-ACC and N-acetyl-M-ACC (inactive control), prepared as 10 mM stock solutions in DMSO.
-
Positive Control Inhibitor: Aprotinin (a well-characterized serine protease inhibitor).
-
Equipment: 96-well black, flat-bottom plates; fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~450-500 nm).
B. Experimental Procedure:
-
Compound Dilution:
-
Perform a serial dilution of M-ACC, N-acetyl-M-ACC, and Aprotinin in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended to cover a broad concentration range. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Plate Setup:
-
Design a plate map including wells for:
-
Blank: Assay Buffer only (no enzyme or substrate).
-
Enzyme Control (100% Activity): Enzyme + DMSO vehicle in Assay Buffer.
-
Test Compound Wells: Enzyme + serially diluted M-ACC.
-
Inactive Control Wells: Enzyme + serially diluted N-acetyl-M-ACC.
-
Positive Control Wells: Enzyme + serially diluted Aprotinin.
-
-
-
Assay Execution:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate compound dilution or DMSO vehicle to the wells as per the plate map.
-
Add 20 µL of the enzyme working solution (e.g., final concentration of 1-5 nM for trypsin) to all wells except the blank.
-
Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the pre-warmed fluorogenic substrate solution (e.g., final concentration of 50 µM).
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes at 37°C.
-
C. Data Analysis:
-
Calculate Reaction Velocity: For each well, plot fluorescence units (RFU) against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Normalize Data: Express the velocity of each inhibitor-treated well as a percentage of the enzyme control (100% activity).
-
% Activity = (V₀_inhibitor / V₀_control) * 100
-
-
Determine IC₅₀: Plot the % Activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[6][7]
Expected Outcome: M-ACC is expected to show dose-dependent inhibition of both trypsin and plasmin, yielding a sigmoidal curve and a measurable IC₅₀ value. In contrast, the N-acetyl-M-ACC inactive control should exhibit no significant inhibition across the same concentration range.
Protocol 2: Cellular Target Engagement via CETSA
The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in a physiological context by measuring the change in a protein's thermal stability upon ligand binding.[8] This protocol uses Western blotting to detect the soluble fraction of the target protein after a heat challenge.
A. Materials and Reagents:
-
Cell Line: A cell line expressing the target of interest (e.g., a human hepatocyte cell line like HepG2, which expresses plasminogen).
-
Culture Medium: Appropriate for the chosen cell line.
-
Test Compounds: M-ACC and N-acetyl-M-ACC (10 mM stocks in DMSO).
-
Buffers:
-
PBS (Phosphate-Buffered Saline).
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.
-
-
Equipment: Thermal cycler, microcentrifuge, equipment for SDS-PAGE and Western blotting (gels, transfer system, membranes), primary antibody against the target protein (e.g., anti-Plasmin), HRP-conjugated secondary antibody, ECL substrate, and an imaging system.
B. Experimental Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of M-ACC (e.g., 10x the biochemical IC₅₀), N-acetyl-M-ACC, or vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments). Include a non-heated control (room temperature).
-
Heat the aliquots in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at 4°C.[2]
-
-
Lysis and Fractionation:
-
Lyse the cells by adding Lysis Buffer and performing three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, add ECL substrate, and visualize the bands using a chemiluminescence imager.[10]
-
C. Data Analysis:
-
Quantify Band Intensity: Use image analysis software to quantify the band intensity for the target protein at each temperature point.
-
Generate Melting Curves: Normalize the intensity of each band to the non-heated control (100% soluble). Plot the percentage of soluble protein against the temperature for each treatment condition (vehicle, M-ACC, N-acetyl-M-ACC).
-
Assess Thermal Shift: A successful target engagement will result in a rightward shift of the melting curve for the M-ACC-treated sample compared to the vehicle control, indicating thermal stabilization. The inactive control should not produce a significant shift.
Figure 2: CETSA Experimental Workflow.
Protocol 3: Cellular Activity - Mast Cell Histamine Release Assay
Since aminomethylcyclohexane derivatives have been shown to possess antiallergic effects, likely through the inhibition of mast cell proteases, this assay provides a phenotypic readout of M-ACC's activity in a relevant cell type.[3]
A. Materials and Reagents:
-
Cells: Rat Basophilic Leukemia (RBL-2H3) cells, a common model for mast cells.
-
Stimulant: Compound 48/80, a potent mast cell degranulator.
-
Buffers: Tyrode's buffer (or similar physiological salt solution).
-
Test Compounds: M-ACC and N-acetyl-M-ACC.
-
Detection: Histamine ELISA kit.
-
Equipment: 96-well culture plates, microplate reader for ELISA.
B. Experimental Procedure:
-
Cell Culture: Seed RBL-2H3 cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells gently with Tyrode's buffer. Pre-incubate the cells with various concentrations of M-ACC, N-acetyl-M-ACC, or vehicle control in Tyrode's buffer for 30 minutes at 37°C.
-
Stimulation: Add Compound 48/80 (e.g., at a final concentration of 10 µg/mL) to the wells to induce degranulation and histamine release. Incubate for another 30 minutes at 37°C.
-
Sample Collection: After incubation, centrifuge the plate at low speed to pellet the cells. Carefully collect the supernatant for histamine measurement.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit, following the manufacturer's instructions.
C. Data Analysis:
-
Calculate % Inhibition: Determine the amount of histamine released in each well. Normalize the data to the stimulated vehicle control (0% inhibition) and the non-stimulated control (100% inhibition).
-
% Inhibition = 100 - [ (H_sample - H_unstimulated) / (H_stimulated - H_unstimulated) ] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the M-ACC concentration and fit the data to determine the cellular IC₅₀.
Expected Outcome: M-ACC should inhibit Compound 48/80-induced histamine release in a dose-dependent manner. The inactive control, N-acetyl-M-ACC, should have no significant effect on histamine release, confirming that the observed phenotype is due to the specific inhibitory activity of the probe.
Conclusion and Future Directions
This compound (M-ACC) is a promising chemical probe for the study of trypsin-like serine proteases. Its utility is grounded in a robust experimental framework that includes biochemical potency and selectivity profiling, confirmation of cellular target engagement, and correlation with a downstream phenotypic response. The protocols outlined in this guide provide a clear path for researchers to validate and utilize M-ACC in their studies. By employing the active probe in parallel with its rationally designed inactive control, researchers can generate high-confidence data to elucidate the specific roles of target serine proteases in health and disease.
References
- 1. Identifying and controlling inactive and active conformations of a serine protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. prepchem.com [prepchem.com]
Application Note: High-Throughput Screening for Novel Modulators of Voltage-Gated Calcium Channel α2δ-1 Subunit Using Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride as a Structural Scaffold
Introduction
The α2δ subunit of voltage-gated calcium channels (VGCCs) has emerged as a critical therapeutic target for a range of neurological disorders, including neuropathic pain, epilepsy, and anxiety disorders.[1] Gabapentinoids, such as gabapentin and pregabalin, exert their therapeutic effects by binding to the α2δ-1 and α2δ-2 subunits, thereby reducing the trafficking of VGCCs to the plasma membrane and subsequently dampening hyperexcitability in the central nervous system.[1] The compound Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS 227203-36-3) shares structural similarities with the gabapentinoid class of molecules, presenting a valuable chemical scaffold for the discovery of novel α2δ-1 ligands with potentially improved pharmacokinetic and pharmacodynamic profiles.[2][3]
This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify and characterize novel modulators of the α2δ-1 subunit, using a hypothetical library of compounds derived from the this compound scaffold. The described workflow encompasses a primary fluorescence polarization assay, a secondary radioligand binding assay for confirmation and potency determination, and a counter-screen to assess selectivity.
Principle of the HTS Cascade
A tiered screening approach is employed to efficiently identify and validate true hits from a large compound library. This strategy minimizes false positives and negatives while providing a robust dataset for structure-activity relationship (SAR) studies.
Caption: Tiered workflow for HTS of α2δ-1 subunit modulators.
Primary High-Throughput Screening: Fluorescence Polarization Assay
The primary screen utilizes a fluorescence polarization (FP) competition assay, a homogeneous technique well-suited for HTS due to its simplicity and robustness.[4] The assay measures the displacement of a fluorescently labeled probe (e.g., a fluorescent derivative of gabapentin) from the α2δ-1 protein by compounds from the screening library.
Materials and Reagents
-
Protein: Recombinant human α2δ-1 subunit (commercially available)
-
Fluorescent Probe: Fluorescently labeled gabapentin analog (e.g., BODIPY-TMR-gabapentin)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20
-
Compound Plates: 384-well, black, low-volume microplates
-
Positive Control: Gabapentin
-
Negative Control: DMSO (0.1%)
Protocol: Primary FP Assay
-
Compound Plating:
-
Prepare a 10 mM stock solution of each library compound in 100% DMSO.
-
Using an acoustic liquid handler, transfer 20 nL of each compound stock solution to the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.
-
For control wells, add 20 nL of DMSO (negative control) or 20 nL of a 10 mM gabapentin stock (positive control).
-
-
Reagent Preparation:
-
Prepare the α2δ-1 protein solution in assay buffer at a concentration of 2X the final desired concentration.
-
Prepare the fluorescent probe solution in assay buffer at a concentration of 2X the final desired concentration. The optimal concentrations of protein and probe should be determined empirically during assay development.
-
-
Assay Execution:
-
Add 10 µL of the 2X α2δ-1 protein solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent probe solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a microplate reader capable of fluorescence polarization measurements (e.g., excitation at 540 nm, emission at 590 nm).
-
Data Analysis and Hit Criteria
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample is the millipolarization value of the test compound.
-
mP_min is the average millipolarization of the positive control (gabapentin).
-
mP_max is the average millipolarization of the negative control (DMSO).
A Z'-factor is calculated to assess the quality of the assay. A Z' > 0.5 is generally considered acceptable for HTS.[5]
Z' = 1 - [(3 * (SD_max + SD_min)) / |(Mean_max - Mean_min)|]
Hit Selection: Compounds exhibiting ≥ 50% inhibition are selected as primary "hits" for further characterization.
Secondary Assay: [³H]-Gabapentin Radioligand Binding Assay
Hits from the primary screen are subjected to a secondary radioligand binding assay to confirm their activity and determine their binding affinity (Ki). This orthogonal assay format helps to eliminate artifacts from the primary screen.
Materials and Reagents
-
Membranes: Membranes prepared from cells overexpressing the human α2δ-1 subunit.
-
Radioligand: [³H]-Gabapentin
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of unlabeled gabapentin (e.g., 10 µM)
-
Filter Plates: 96-well glass fiber filter plates
-
Scintillation Cocktail
Protocol: Radioligand Binding Assay
-
Compound Preparation:
-
Perform serial dilutions of the hit compounds in DMSO to create a concentration range for IC₅₀ determination (e.g., from 100 µM to 1 nM).
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
50 µL of binding buffer
-
25 µL of diluted compound or control
-
25 µL of [³H]-Gabapentin (at a final concentration near its Kd)
-
100 µL of α2δ-1 expressing membranes
-
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Detection:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis
The IC₅₀ values are determined by fitting the data to a four-parameter logistic equation using graphing software. The Ki is then calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of inhibitor required to displace 50% of the radioligand. | 1.2 µM |
| Ki | Inhibitory constant, a measure of binding affinity. | 0.8 µM |
| Hill Slope | A measure of the steepness of the dose-response curve. | ~1.0 |
Counter-Screen: GABA-A Receptor Binding Assay
To ensure that the hit compounds are selective for the α2δ-1 subunit and do not interact with other common CNS targets, a counter-screen is performed. Given the structural relationship to GABA, a GABA-A receptor binding assay is a logical choice.[6][7]
Caption: Logic of the selectivity counter-screen.
A standard radioligand binding assay using [³H]-Muscimol or a similar GABA-A agonist can be employed. Compounds with significant activity at the GABA-A receptor would be deprioritized.
Conclusion
The methodologies outlined in this application note provide a robust framework for a high-throughput screening campaign aimed at discovering novel α2δ-1 subunit modulators based on the this compound scaffold. This systematic approach, from primary screening to secondary confirmation and selectivity profiling, is designed to efficiently identify and validate promising lead compounds for further optimization in drug discovery programs targeting neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | 227203-36-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. High-Throughput Screening - Enamine [enamine.net]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high throughput screening method for drugs targeting γ-aminobutyric acid type A receptor based on principles of #br# membrane potential detection#br# [cjpt.magtechjournal.com]
Application Notes and Protocols for the Cellular Investigation of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Introduction: Unveiling the Neuroactive Potential of a Novel Cyclohexane Derivative
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a small molecule characterized by a cyclohexane ring with both an aminomethyl and a methyl carboxylate group. This structural motif shares similarities with known neuroactive compounds, particularly analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The presence of an amino group and a carboxylic acid ester suggests the potential for interaction with GABA receptors or transporters, which are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders.[1]
Given the novelty of this compound and the absence of established biological data, a structured and logical screening approach is essential to characterize its potential neuroactivity and mechanism of action. This guide provides a comprehensive, multi-tiered framework for researchers to systematically investigate the cellular effects of this compound. We will proceed from broad assessments of cytotoxicity and general neuronal activity to more focused assays targeting specific components of the GABAergic and monoaminergic systems. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for novel drug discovery and development.
Tier 1: Primary Screening for Cytotoxicity and General Neuroactivity
Before investigating specific mechanisms, it is crucial to first determine the compound's general effect on cell health and neuronal function. This initial tier establishes a therapeutic window and provides a foundational understanding of the compound's bioactivity.
Assessment of Neuronal Cytotoxicity
Understanding the cytotoxic profile of a novel compound is a critical first step in any cell-based screening cascade.[2] These assays determine the concentration range at which the compound can be tested for functional effects without causing significant cell death, which could confound the results of subsequent experiments. Here, we describe two common and reliable methods for assessing cytotoxicity in a neuronal cell line, such as the human neuroblastoma cell line SH-SY5Y.[3][4]
1.1.1 MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
1.1.2 LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[6][7][8]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatant.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
| Assay | Principle | Endpoint Measurement | Interpretation |
| MTT Assay | Metabolic activity of viable cells | Colorimetric (570 nm) | Decrease indicates reduced cell viability |
| LDH Assay | Release of LDH from damaged cells | Colorimetric (490 nm) | Increase indicates loss of membrane integrity |
Calcium Imaging for General Neuronal Activity
Calcium imaging is a powerful technique to monitor the activity of large populations of neurons in real-time.[9] Changes in intracellular calcium concentration are closely linked to neuronal depolarization and action potentials. This assay can provide a global view of whether the compound has an excitatory, inhibitory, or other modulatory effect on neuronal function.
Protocol:
-
Cell Preparation: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y differentiated to a neuronal phenotype) on black-walled, clear-bottom 96-well plates.[2][10]
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Reading: Acquire a baseline fluorescence reading using a fluorescence microplate reader or a high-content imaging system.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Post-treatment Reading: Immediately begin kinetic reading of fluorescence intensity over time to capture transient changes in intracellular calcium.
-
Data Analysis: Analyze the fluorescence traces to identify changes in the frequency, amplitude, and duration of calcium transients in response to the compound.
Experimental Workflow for Tier 1 Screening
Caption: Workflow for initial compound screening.
Tier 2: Elucidating the Mechanism of Action
Based on the structural similarity of this compound to GABA, this tier focuses on assays to investigate its potential interaction with the GABAergic system. Additionally, given the potential for cross-reactivity with other neurotransmitter systems, assays for key monoamine transporters are also included.
GABA Receptor Binding Assay
A competitive radioligand binding assay can determine if the compound directly interacts with GABA receptors. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cells overexpressing specific GABA receptor subtypes.
-
Binding Reaction: In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled GABA receptor ligand (e.g., [³H]muscimol for GABA-A receptors), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the inhibitory constant (Ki).
Neurotransmitter Transporter Uptake Assays
These assays determine if the compound inhibits the reuptake of neurotransmitters from the synaptic cleft, a common mechanism of action for many neuroactive drugs.[11] We will focus on the transporters for GABA (GATs), dopamine (DAT), and serotonin (SERT).[12][13][14]
2.2.1 Fluorescence-Based Transporter Uptake Assay
Modern fluorescence-based kits offer a non-radioactive, high-throughput method for measuring transporter activity.[15][16] These assays use a fluorescent substrate that is taken up by the cells via the transporter of interest.
Protocol:
-
Cell Plating: Seed cells stably expressing the transporter of interest (e.g., hGAT-1, hDAT, or hSERT) in a 96-well or 384-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or known inhibitors (as positive controls).
-
Uptake Initiation: Add a fluorescent transporter substrate (provided in commercial kits) to initiate the uptake reaction. A masking dye is often included to quench extracellular fluorescence.
-
Fluorescence Measurement: Read the intracellular fluorescence signal using a bottom-read fluorescence microplate reader. This can be done in kinetic or endpoint mode.
-
Data Analysis: Calculate the percent inhibition of transporter uptake for each concentration of the test compound and determine the IC50 value.
| Transporter | Cell Line Example | Known Inhibitor (Positive Control) |
| GABA Transporter (GAT-1) | HEK293-hGAT1 | Tiagabine[17] |
| Dopamine Transporter (DAT) | HEK293-hDAT | GBR 12909[1] |
| Serotonin Transporter (SERT) | HEK293-hSERT | Fluoxetine[18] |
Experimental Workflow for Tier 2 Screening
Caption: Workflow for mechanistic investigation.
Conclusion and Future Directions
This application note provides a structured, hypothesis-driven approach for the initial characterization of this compound. By following this tiered workflow, researchers can efficiently determine the compound's cytotoxic profile, assess its general neuroactivity, and investigate its potential as a modulator of GABAergic and monoaminergic systems. The data generated from these assays will provide a comprehensive preliminary profile of the compound's biological effects and guide future studies, including more complex electrophysiological recordings, in vivo animal models, and structure-activity relationship (SAR) studies. This systematic approach ensures a thorough and scientifically rigorous evaluation of this novel compound's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cyagen.com [cyagen.com]
- 4. accegen.com [accegen.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. bioivt.com [bioivt.com]
Application Notes and Protocols: The Strategic Use of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride in Medicinal Chemistry Campaigns
Introduction: A Versatile Scaffold for CNS-Targeting Agents
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a bifunctional cyclic β-amino acid ester that has garnered significant attention as a versatile scaffold, primarily for its role in the synthesis of neuroactive compounds.[1] Its constrained cyclohexane framework provides a rigid backbone, which is instrumental in reducing conformational flexibility—a key strategy in designing ligands with high affinity and selectivity for their biological targets.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable intermediate in medicinal chemistry campaigns.
The hydrochloride salt form of this amino ester offers several practical advantages in a laboratory setting. It enhances stability and simplifies handling and storage of the otherwise basic amine. The salt is typically a crystalline solid, which facilitates accurate weighing and dispensing. For synthetic transformations, the free amine can be readily liberated in situ through the addition of a non-nucleophilic base.
This guide will provide an in-depth exploration of the applications of this compound, with a primary focus on its utility in the synthesis of Gabapentin and its analogues, as well as its application in the generation of compound libraries for drug discovery. Detailed, field-proven protocols are provided to enable researchers to confidently incorporate this building block into their synthetic workflows.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a key precursor to Gabapentin, an anticonvulsant and analgesic drug.[3] The structure of this building block contains the core carbocyclic framework and the requisite functional groups, strategically positioned for facile conversion to the final active pharmaceutical ingredient (API). Beyond Gabapentin, this scaffold is highly valuable for the synthesis of other γ-aminobutyric acid (GABA) analogues, a class of compounds with significant therapeutic potential for neurological disorders.[4]
Synthesis of Gabapentin
The industrial synthesis of Gabapentin often involves the hydrolysis of a suitable precursor, and this compound serves as an excellent starting point for this transformation. The process involves two key steps: liberation of the free amine and subsequent hydrolysis of the methyl ester.
Generation of Novel GABA Analogues for Library Synthesis
The true versatility of this compound is realized in its application for creating libraries of novel compounds for structure-activity relationship (SAR) studies. The primary amine serves as a synthetic handle for a wide array of chemical modifications, most notably N-acylation to form a diverse range of amides. This approach allows for the systematic exploration of the chemical space around the core scaffold, which can lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.
Experimental Protocols
The following protocols are designed to be self-validating systems, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Protocol 1: Boc-Protection of this compound
Rationale: Before performing modifications on the ester functionality or for certain coupling reactions, it is often necessary to protect the primary amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[5][6]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension. The second equivalent of base is necessary to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc protected product.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | N/A |
| N-Boc-Methyl 1-(aminomethyl)cyclohexanecarboxylate | C₁₄H₂₅NO₄ | 271.35 | >90% |
Workflow for Boc-Protection:
Protocol 2: Parallel Synthesis of an N-Acyl Amide Library
Rationale: Parallel synthesis is a powerful tool in medicinal chemistry for the rapid generation of a library of analogues for SAR studies.[7] This protocol outlines a general procedure for the N-acylation of this compound with a variety of acyl chlorides in a parallel format.
Materials:
-
This compound
-
A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound and DIPEA in anhydrous DCM. The concentration should be calculated to deliver 1.0 equivalent of the amine and 2.2 equivalents of DIPEA per reaction well.
-
Aliquotting: Dispense the stock solution into the wells of a 24 or 96-well reaction block.
-
Acyl Chloride Addition: Add a solution of each unique acyl chloride (1.1 eq) in anhydrous DCM to individual wells.
-
Reaction: Seal the reaction block and agitate at room temperature for 12-18 hours.
-
Parallel Work-up:
-
Quench the reactions by adding saturated aqueous NaHCO₃ to each well.
-
Extract the aqueous layer with DCM.
-
Wash the organic extracts with brine.
-
Dry the organic layers by passing them through a phase separator plate or by adding anhydrous Na₂SO₄.
-
-
Solvent Removal and Analysis: Remove the solvent under a stream of nitrogen or using a centrifugal evaporator. The resulting library of crude amides can be analyzed by LC-MS to confirm product formation and assess purity.
Workflow for Parallel Amide Synthesis:
Protocol 3: Synthesis of Gabapentin via Ester Hydrolysis
Rationale: This protocol describes the final step in a common synthesis route to Gabapentin: the hydrolysis of the methyl ester to the corresponding carboxylic acid.[8] This is typically achieved under basic or acidic conditions. Basic hydrolysis (saponification) is often preferred for its generally milder conditions and high yields.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Base Addition: Add an aqueous solution of LiOH (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC. The reaction is typically complete in 2-6 hours.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Wash the aqueous layer with EtOAc to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. Gabapentin will precipitate out of the solution.
-
-
Isolation:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield pure Gabapentin.
-
Reaction Scheme for Gabapentin Synthesis:
Conclusion
This compound is a strategically valuable and versatile building block in medicinal chemistry. Its rigid carbocyclic framework and bifunctional nature make it an ideal starting material for the synthesis of Gabapentin and a diverse array of other GABA analogues. The protocols detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery campaigns, from the synthesis of targeted molecules to the generation of compound libraries for high-throughput screening. By understanding the underlying chemical principles and experimental nuances, scientists can leverage this powerful scaffold to accelerate the development of new and improved therapies for a range of neurological disorders.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Alicyclic beta-amino acids in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. redalyc.org [redalyc.org]
- 8. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step solutions for the solubility challenges commonly encountered with this compound. Our goal is to move beyond simple protocols and explain the scientific principles behind each step, ensuring your experiments are both successful and reproducible.
Part 1: Foundational Knowledge - Understanding the Molecule
This section addresses the most frequently asked questions about the compound's fundamental properties.
Q1: What exactly is this compound, and why is its salt form important?
Answer: this compound is an organic molecule featuring a cyclohexane ring substituted with both a methyl ester group and an aminomethyl group at the same carbon position (C1). It is a structural derivative of the well-known pharmaceutical agent Gabapentin.
The key to its experimental use lies in its formulation as a hydrochloride (HCl) salt . The core molecule, or "free base," contains a basic amine group (-NH2) which is poorly soluble in water. By reacting this base with hydrochloric acid, the amine group becomes protonated (gains a hydrogen ion) to form an ammonium salt (-NH3+ Cl-).[1][2] This transformation from a neutral, less polar molecule to an ionic salt dramatically increases its polarity and, therefore, its solubility in aqueous solutions like buffers and media.[2][3][4] This is a critical modification to make the compound bioavailable and suitable for in vitro and in vivo experiments.
The relationship between the soluble salt form and the less soluble free base form is a pH-dependent equilibrium. Understanding and controlling this equilibrium is the primary strategy for managing its solubility.
Caption: pH-dependent equilibrium of the amine hydrochloride salt.
Q2: What are the essential physicochemical properties to consider?
Answer: Before designing any experiment, it is crucial to be aware of the compound's core properties, which dictate its behavior in solution.
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C₈H₁₆ClNO₂ | For calculating molarity. |
| Molecular Weight | ~193.67 g/mol [5][6] | Essential for preparing solutions of a specific concentration. |
| Compound Type | Amine Hydrochloride Salt | Highly pH-dependent solubility. Prone to conversion to the less soluble free base at neutral or alkaline pH. |
| Key Functional Groups | Primary Amine (as salt), Methyl Ester | The amine salt dictates solubility. The ester group presents a potential for hydrolysis (breakdown) in highly acidic or basic conditions over time, especially with heat. |
| Expected Purity | Typically >98% | Impurities can affect solubility and experimental outcomes. Always refer to the Certificate of Analysis (CoA). |
A Note on Isomers: The name "Methyl 1-(aminomethyl)cyclohexanecarboxylate" is specific, but related isomers exist (e.g., with substituents at position 4). Always confirm you are using the correct compound by its CAS number.
Q3: What is a general guide to its solubility in common lab solvents?
Answer: The choice of solvent is the first and most critical step. Use the following table as a starting point.
| Solvent | Expected Solubility | Expert Notes & Recommendations |
| Deionized Water (Acidified, pH < 4) | High | This is the ideal starting point for aqueous solutions. The acidic pH maintains the compound in its highly soluble protonated salt form. |
| Deionized Water (Neutral, pH ~7) | Low to Moderate | Solubility is limited and concentration-dependent. At concentrations above ~1-5 mg/mL, you may see cloudiness or incomplete dissolution as some of the compound converts to the less soluble free base. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Solubility is often lower than in pure water due to the neutral pH and the Common Ion Effect . The high concentration of chloride ions (Cl-) from NaCl in PBS can suppress the dissolution of a hydrochloride salt.[7][8] |
| DMSO | High | An excellent choice for creating high-concentration stock solutions. Solubilizes the compound regardless of its protonation state. |
| Ethanol / Methanol | Moderate to High | Good for stock solutions. The free base is generally more soluble in alcohols than in water. Evaporates easily. |
Part 2: Troubleshooting Guides for Common Solubility Issues
This section provides structured, cause-and-effect troubleshooting for specific problems you may encounter.
Issue 1: The compound will not dissolve in my neutral buffer (e.g., PBS) or plain water.
-
Underlying Cause: You are fighting against the fundamental chemistry of the molecule. At a neutral pH of ~7.4, the equilibrium shifts towards the neutral, unprotonated "free base" form of the amine. This form is significantly less soluble in water and will either fail to dissolve or precipitate out, especially at concentrations needed for many experiments.
-
The Senior Scientist's Protocol: The pH-Adjusted Stock Solution
This method involves creating a concentrated, acidic stock solution where the compound is fully dissolved and then carefully diluting it into your final buffer.
Step-by-Step Methodology:
-
Preparation: Weigh the required amount of Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl.
-
Initial Suspension: Add a volume of deionized water that is approximately 70-80% of your desired final stock solution volume. The compound will likely form a suspension.
-
Acidification: While stirring vigorously, add 0.1 N HCl drop by drop. Observe the solution carefully. Continue adding drops until all solid material has dissolved and the solution is completely clear. This ensures the compound is fully in its protonated, soluble salt form.
-
Volume Adjustment: Add deionized water to reach the final desired stock volume (e.g., 1 mL for a 10 mg/mL stock). This is your acidic, high-solubility stock.
-
Final Dilution: Add the required volume of this acidic stock solution dropwise into your final, larger volume of neutral experimental buffer while the buffer is being vortexed or stirred. The rapid dilution and mixing prevent the compound from precipitating as it enters the neutral pH environment.
-
Caption: Workflow for preparing an aqueous solution.
Issue 2: The compound dissolved in my solvent, but precipitated instantly when added to cell culture media.
-
Underlying Cause: This is an extreme case of the pH problem. Cell culture media is a complex, buffered solution (pH 7.2-7.4) rich in salts, bicarbonate, and proteins. This environment strongly drives the equilibrium to the insoluble free base form, causing immediate precipitation or "crashing out."
-
The Senior Scientist's Protocol: The Organic Stock & Rapid Dilution Method
This is the standard and most reliable method for dosing compounds in cell-based assays.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a high-concentration stock solution, typically 10-100 mM, in 100% sterile-filtered DMSO. Ensure the compound is fully dissolved.
-
Solvent Tolerance Check: Confirm the maximum allowable DMSO concentration for your specific cell line or assay (typically 0.1% to 0.5% v/v). Exceeding this can cause solvent-induced toxicity or artifacts.
-
Dosing Calculation: Calculate the volume of stock needed. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of media). This keeps the final DMSO concentration at 0.1%.
-
Execution: Pipette the small volume of DMSO stock directly into the final volume of cell culture media. Pipette up and down several times or vortex gently immediately to ensure rapid and thorough mixing. Never add media to the small drop of DMSO stock, as this will cause localized high concentrations and immediate precipitation.
-
Caption: Dosing strategy for cell culture experiments.
Part 3: Stability and Best Practices
Q: How should I store the solid compound and my prepared solutions?
A:
-
Solid Compound: Store the powder in a tightly sealed container in a cool, dry place, protected from light.[9] Some hydrochloride salts can be hygroscopic (absorb moisture from the air), so a desiccator is recommended for long-term storage.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment.[10] Over time, the methyl ester is susceptible to hydrolysis, breaking down into the corresponding carboxylic acid (a Gabapentin derivative) and methanol. This can alter the compound's activity and solubility. If short-term storage is unavoidable, store at -20°C for no more than a few days and be aware that the compound may precipitate upon freezing and require warming and vortexing to redissolve.
-
DMSO Solutions: DMSO stocks are generally more stable. They can be stored at -20°C for several weeks. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and cause degradation.
Q: My solution is hazy even after trying these methods. What else can I do?
A:
-
Try Gentle Warming: Warm the solution to 37°C. For many compounds, solubility increases with temperature.[11][12] However, do not boil, as this can accelerate degradation.
-
Use Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up small particles and overcome kinetic barriers to dissolution.
-
Filter the Solution: If a small amount of particulate matter remains, it may be an insoluble impurity. You can sterile-filter the solution through a 0.22 µm syringe filter, but be aware this may slightly lower the final concentration if some of the active compound is also removed.
-
Re-evaluate Your Concentration: It is possible that the desired concentration is simply above the compound's solubility limit in that specific medium. Consider if a lower concentration is feasible for the experiment.
References
- 1. quora.com [quora.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride | 29275-88-5 | TCI AMERICA [tcichemicals.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. byjus.com [byjus.com]
- 12. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
Addressing stability issues of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride in solution
Technical Support Center: Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As a prodrug of gabapentin, its chemical integrity is paramount for reproducible experimental outcomes. This guide provides in-depth, experience-based answers to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: The compound is susceptible to two main degradation pathways in aqueous environments. The first is ester hydrolysis , where water attacks the methyl ester, converting the compound back to its parent, gabapentin, and releasing methanol. This reaction is highly dependent on pH and temperature. The second, and often more significant, pathway is intramolecular aminolysis , also known as lactamization .[1][2][3] In this process, the primary amine attacks the ester carbonyl group, leading to a cyclic amide (a lactam) and releasing methanol. This cyclization is a common degradation route for gabapentin itself and is influenced by pH.[1][2][4]
Q2: I've noticed the pH of my buffered solution dropping after adding the compound. Why is this happening?
A2: This is a classic indicator of ester hydrolysis. The compound is a hydrochloride salt, meaning the primary amine is protonated (R-NH3+). As the ester group hydrolyzes, it forms the carboxylic acid of gabapentin (R-COOH). This newly formed carboxylic acid can then deprotonate, releasing a proton (H+) into the solution and causing the pH to decrease. This is particularly noticeable in weakly buffered or unbuffered solutions.
Q3: Which analytical method is best for monitoring the stability of my solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most reliable approach.[5][6] A suitable method must be able to separate the parent compound from its primary degradants: gabapentin (from hydrolysis) and the corresponding lactam.[6] UV detection is typically performed at a low wavelength, such as 210 nm, as none of these compounds possess a strong chromophore.[6] For unequivocal identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: How does pH affect the stability of the compound?
A4: The pH of the solution is the most critical factor governing stability.
-
Acidic pH (pH 2-4): Stability is generally highest in this range. The primary amine is protonated (R-NH3+), which prevents it from acting as a nucleophile, thereby significantly inhibiting the lactamization pathway.[7] While acid-catalyzed ester hydrolysis can occur, it is typically slower than the degradation observed at neutral or basic pH.
-
Neutral pH (pH ~7.4): This pH presents a significant stability challenge. A portion of the amine group will be unprotonated and thus nucleophilic, accelerating the lactamization reaction.[1] Base-catalyzed ester hydrolysis also becomes more prominent. This is highly relevant for biological assays conducted at physiological pH.[8][9]
-
Basic pH (pH > 8): Stability is very poor. Base-catalyzed hydrolysis of the ester is rapid, and the amine group is fully deprotonated, leading to fast lactamization.[10][11]
Troubleshooting Guide
Problem: My assay results are inconsistent, showing a rapid loss of the active compound.
This is the most common issue encountered and is almost always linked to chemical degradation in your experimental medium.
Caption: Troubleshooting workflow for stability issues.
-
Symptom A: Appearance of a new peak corresponding to Gabapentin.
-
Cause: Ester Hydrolysis.
-
Confirmation: Run an analytical standard of gabapentin to confirm the retention time.
-
Solution: Your primary defense is pH control. Prepare stock solutions and, if possible, conduct experiments in buffers with a pH between 3 and 5.[10] Always store solutions at low temperatures (2-8°C or -20°C).
-
-
Symptom B: Appearance of a new peak corresponding to the Lactam.
-
Cause: Intramolecular Aminolysis (Lactamization). This is often faster than hydrolysis at neutral pH.[1][3]
-
Confirmation: This requires LC-MS analysis to confirm the mass of the degradant, which will be the parent compound minus the mass of methanol (CH3OH).
-
Solution: The most effective solution is acidification. By keeping the solution pH below the pKa of the primary amine (pKa of gabapentin's amine is ~10.7), the amine remains protonated (NH3+) and non-nucleophilic, effectively halting the lactamization reaction.[1][7]
-
Caption: Primary degradation pathways in aqueous solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
To minimize degradation during storage, preparing and storing the compound under optimal conditions is critical.
-
Select Solvent/Buffer: Choose a buffer system that maintains a pH between 3.0 and 4.5. A 50 mM citrate buffer is an excellent choice. Avoid using buffers like phosphate near neutral pH, as they can catalyze degradation.[1]
-
Dissolution: Accurately weigh the this compound powder. Dissolve it directly in the chilled (2-8°C) acidic buffer to the desired concentration (e.g., 10 mg/mL).
-
Filtration: Sterilize the solution by filtering through a 0.22 µm PVDF or other compatible syringe filter.
-
Aliquoting & Storage: Dispense the solution into single-use aliquots in polypropylene tubes. Flash-freeze the aliquots and store them at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General HPLC Method for Stability Assessment
This method provides a starting point for separating the parent compound from its main degradants.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Note: This method may require optimization for your specific instrumentation and sample matrix.
Protocol 3: Performing a Forced Degradation Study
A forced degradation study is essential for confirming that your analytical method is "stability-indicating" and for identifying potential degradation products.[12][13][14]
-
Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 4-8 hours.
-
Base Hydrolysis: 0.1 M NaOH, at room temperature for 1-2 hours.
-
Oxidation: 3% H₂O₂, at room temperature for 4-8 hours.
-
Thermal: In aqueous solution (pH 4), heat at 80°C for 24 hours.
-
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using your HPLC method.
-
Evaluation: The goal is to achieve 5-20% degradation of the parent compound.[14] The chromatograms should show clear separation between the parent peak and any new peaks that form. This confirms the method can effectively monitor stability.[13]
References
- 1. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of gabapentin in extemporaneously compounded oral suspensions | PLOS One [journals.plos.org]
- 6. Development and application of a validated HPLC method for the analysis of dissolution samples of gabapentin drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
Common challenges in the synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride and their solutions
Introduction: Welcome to the technical support guide for the synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS 227203-36-3).[1] This compound is a key intermediate, most notably in the synthesis of Gabapentin, a widely used pharmaceutical for treating epilepsy and neuropathic pain.[2][3][4] Achieving high purity and yield is critical for its subsequent use in drug development. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will provide in-depth, field-proven solutions in a direct question-and-answer format, explaining the chemical principles behind each recommendation.
The most common and direct synthetic route involves the catalytic hydrogenation of Methyl 1-cyanocyclohexanecarboxylate to form the primary amine, followed by conversion to its hydrochloride salt. Our guide will focus primarily on the challenges within this pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Low or No Yield During the Catalytic Hydrogenation Step
Question: I am performing the catalytic hydrogenation of Methyl 1-cyanocyclohexanecarboxylate, but I'm observing very low conversion to the desired amine. What are the likely causes and how can I fix this?
Answer: Low conversion in catalytic hydrogenation is a frequent challenge, often pointing to issues with the catalyst, reaction conditions, or starting materials. Let's break down the possibilities.
Possible Cause 1: Inactive Catalyst
The activity of hydrogenation catalysts like Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) is paramount.[5] Their performance can be compromised by improper handling, storage, or poisoning.
-
Expert Insight: Catalysts, particularly Raney Ni, are often pyrophoric and must be handled under a solvent or inert gas. Exposure to air can cause rapid, irreversible oxidation, rendering the catalyst useless. Similarly, Pd/C can adsorb atmospheric contaminants.
-
Solution Protocol: Catalyst Handling and Activation
-
Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst from a sealed container.
-
Proper Wetting: If using a slurry-type catalyst like Raney Ni, ensure it is thoroughly washed with the reaction solvent (e.g., methanol, ethanol) to remove any residual storage solution (like water or alkali) which could interfere with the reaction.
-
Inert Atmosphere Transfer: Always transfer the catalyst to the reaction vessel under a stream of nitrogen or argon. Never weigh or transfer it in open air.
-
Pre-reduction (for Pd/C): For some applications, pre-reducing the catalyst in the solvent under H₂ for a short period before adding the substrate can enhance its activity.
-
Possible Cause 2: Catalyst Poisoning
Poisons are substances that bind strongly to the catalyst's active sites, blocking them from the substrate. Common poisons for nickel and palladium catalysts include sulfur compounds, halides, and strong coordinating ligands.
-
Expert Insight: The source of these poisons is often the starting materials or solvents. For example, sulfur-containing functional groups or residual halides from a previous synthetic step can completely halt the hydrogenation.
-
Solution:
-
Analyze Starting Materials: Ensure your Methyl 1-cyanocyclohexanecarboxylate is of high purity. If it was synthesized, be mindful of any sulfur- or halogen-containing reagents used previously.
-
Purify Substrate: If catalyst poisoning is suspected, purify the starting material via distillation or column chromatography before the hydrogenation step.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize contaminants.
-
Possible Cause 3: Inadequate Reaction Conditions
Hydrogenation of nitriles requires sufficient hydrogen pressure and temperature to proceed at a reasonable rate.
-
Expert Insight: The reduction of a nitrile to a primary amine is a multi-step surface reaction. Insufficient hydrogen pressure or temperature can lead to a stalled reaction or the formation of intermediate imines, which can then lead to side products.
-
Solution:
-
Increase Hydrogen Pressure: Gradually increase the H₂ pressure. For laboratory scale, pressures between 50 psi and 500 psi are common. Consult literature for the specific catalyst you are using.[5]
-
Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate.[5] However, be cautious, as excessive heat can sometimes promote side reactions.
-
Ensure Efficient Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gas hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.
-
The following diagram provides a decision-making workflow for troubleshooting this issue.
References
- 1. scbt.com [scbt.com]
- 2. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pipelinepharma.com [pipelinepharma.com]
- 5. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Identification and Characterization of Impurities in Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. As a key intermediate in the synthesis of Gabapentin, ensuring its purity is critical for the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document provides in-depth, practical guidance in a question-and-answer format to address common challenges encountered during impurity profiling.
Section 1: Foundational Concepts of Impurity Profiling
This section addresses the fundamental questions regarding the origin, classification, and regulatory context of impurities in this compound.
Q1: What are the likely sources and types of impurities in my sample?
A1: Impurities in any API or intermediate can be broadly classified into three categories as per the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[3][4]
-
Organic Impurities: These are the most common and structurally diverse class. For this compound, they can originate from several sources:
-
Starting Materials: Unreacted precursors from the synthesis pathway.
-
Intermediates: Partially reacted molecules that were not carried to the final step.
-
By-products: Formed from side reactions occurring during the synthesis. A common impurity in the synthesis of Gabapentin and its precursors is the lactam, 2-Azaspiro[4.5]decan-3-one (Gabapentin Related Compound A).[5]
-
Degradation Products: Formed during manufacturing, storage, or handling due to exposure to stress factors like heat, light, humidity, or reaction with excipients.[][7][8] For instance, the primary amine can react with excipients like lactose in a Maillard reaction.[7][8]
-
-
Inorganic Impurities: These are typically introduced during the manufacturing process and can include:
-
Reagents, Ligands, and Catalysts: Residual metals or other inorganic reagents used in the synthesis.[9]
-
Heavy Metals: Contaminants from equipment or raw materials, such as lead, mercury, or arsenic.[1][9]
-
Inorganic Salts: Salts that may not have been fully purged during workup and purification steps.[3]
-
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[10] Their control is mandated by the ICH Q3C guideline.[4]
Q2: Why is identifying and controlling these impurities so critical?
A2: The rigorous control of impurities is a cornerstone of pharmaceutical development for several reasons:
-
Patient Safety: Impurities can have their own pharmacological or toxicological effects, some of which may be harmful.[1][9] Genotoxic impurities, even at trace levels, can pose a significant risk and are subject to stringent control limits.[11]
-
Drug Efficacy: The presence of impurities can reduce the concentration of the active ingredient, potentially lowering the drug's effectiveness.[1] They can also affect the API's physical properties, such as stability and solubility, which in turn impacts the performance of the final drug product.[]
-
Regulatory Compliance: Global regulatory bodies, including the FDA and EMA, have established strict guidelines for the control of impurities.[2][12] Adherence to these guidelines, primarily the ICH Q3 series, is mandatory for drug approval.[10]
Q3: What are the regulatory thresholds I need to be aware of?
A3: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[3][13] The thresholds are based on the maximum daily dose (MDD) of the final drug. Since this compound is an intermediate for Gabapentin, whose MDD can exceed 2g/day, the most stringent thresholds typically apply.
| Threshold Type | Threshold (for MDD ≤ 2 g/day ) | Description |
| Reporting | 0.05% | The level at which an impurity must be reported in a regulatory submission.[4][11] |
| Identification | 0.10% | The level above which the structure of an impurity must be determined.[11] |
| Qualification | 0.15% | The level above which an impurity's biological safety must be established.[11] |
| Table 1: ICH Q3A(R2) Impurity Thresholds for Drug Substances with a Maximum Daily Dose of ≤ 2 g/day . |
Section 2: Analytical Strategy for Impurity Detection & Quantification
This section provides a guide to the primary analytical techniques and workflows used to separate and quantify impurities.
Q4: What is the best analytical technique to start with for impurity profiling?
A4: The most widely used and powerful technique for impurity profiling is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[10][14] Its versatility and ability to separate a wide range of compounds make it the industry standard. For a compound like this compound, which lacks a strong UV chromophore, detection can be challenging.[15] This often necessitates using low UV wavelengths (e.g., ~210 nm) or employing a universal detector like a Charged Aerosol Detector (CAD) in series with the UV detector.[15][16] A well-developed HPLC method should be "stability-indicating," meaning it can separate the main compound from all potential degradation products and process-related impurities.[17]
Troubleshooting Guide: Developing a Stability-Indicating HPLC Method
Developing a robust HPLC method is a systematic process. The goal is to achieve adequate resolution between the main peak and all impurity peaks.
Step 1: Initial Method Scouting
-
Column Selection: Start with a versatile column, such as a C18 or C8. Given the polar nature of the analyte, columns designed for polar compounds or alternative stationary phases like phenyl or biphenyl might provide better retention and selectivity.[15]
-
Mobile Phase Selection: Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer). The buffer is crucial for controlling the ionization state of the amine and any acidic/basic impurities, which significantly impacts retention and peak shape. A pH of 4.2 has been used successfully for Gabapentin and its related substances.[16]
Step 2: Method Optimization
-
If co-elution or poor peak shape occurs, systematically adjust parameters:
-
Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Mobile Phase pH: Varying the pH can alter the retention times of ionizable compounds, often resolving co-elutions.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation.
-
Column Temperature: Increasing the temperature can improve peak efficiency and reduce run time, but may affect the stability of the analyte.
-
Step 3: Forced Degradation and Method Validation
-
Once initial separation is achieved, perform a forced degradation study (see Section 4) to generate potential degradation products.
-
Inject samples from the degradation studies to confirm that all new peaks are well-resolved from the main peak and from each other. This demonstrates the method is stability-indicating.[18]
-
Validate the final method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[16][19]
Caption: Workflow for developing a stability-indicating HPLC method.
Section 3: Structural Elucidation of Unknown Impurities
Once an unknown impurity is detected and separated, the next critical step is to determine its chemical structure.
Q5: My HPLC-UV/CAD analysis shows a significant unknown peak. How do I figure out what it is?
A5: Structural elucidation of an unknown impurity is a multi-step process that typically involves a combination of advanced analytical techniques. The primary tools for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[14][20][21]
Step 1: Obtain Mass-to-Charge Ratio using LC-MS
-
The first step is to analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[22] This hyphenated technique provides the mass-to-charge ratio (m/z) of the impurity as it elutes from the HPLC column.[23]
-
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is particularly powerful.[24][25] It provides a highly accurate mass measurement, which allows you to determine the elemental composition (molecular formula) of the impurity.
Step 2: Gather Fragmentation Data using MS/MS
-
Tandem Mass Spectrometry (MS/MS) experiments provide information about the impurity's structure.[26] In an MS/MS experiment, the molecular ion of the impurity is isolated and then fragmented. The resulting fragmentation pattern provides clues about the different functional groups and substructures within the molecule.[26]
Step 3: Isolate the Impurity for NMR Analysis
-
While MS provides the molecular formula and structural fragments, it often cannot definitively determine the exact isomer or connectivity of atoms. For unequivocal structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[27][28]
-
To perform NMR, the impurity must be isolated in sufficient quantity and purity. This is typically achieved using preparative HPLC.
Step 4: Elucidate the Structure using NMR
-
A suite of NMR experiments is used to piece together the structure:
-
1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Reveals how atoms are connected to each other, allowing you to build the molecular skeleton piece by piece.[27]
-
Caption: Workflow for the structural elucidation of an unknown impurity.
Section 4: Proactively Identifying Potential Degradants
Forced degradation studies are essential for developing and validating stability-indicating methods and for understanding potential degradation pathways.
Q6: What is a forced degradation study, and how do I perform one correctly?
A6: A forced degradation or stress testing study involves intentionally subjecting a drug substance to harsh conditions to accelerate its decomposition.[18][29] The primary goals are to identify likely degradation products that could form under normal storage conditions and to demonstrate the specificity of your analytical method.[18] According to ICH guidelines, stress testing should be conducted on a single batch.[18]
Protocol: Standard Conditions for Forced Degradation Studies The following conditions are a typical starting point. The goal is to achieve 5-20% degradation of the active ingredient; conditions should be adjusted (time, temperature, reagent concentration) if degradation is too extensive or not observed.[30]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours. | Hydrolysis of the methyl ester group to form the corresponding carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated (40°C). | Saponification (hydrolysis) of the ester group. Amide formation or other base-catalyzed reactions are also possible.[16] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. | Oxidation of the amine or other susceptible parts of the molecule.[16] |
| Thermal Degradation | Dry heat at a temperature above that used for accelerated stability (e.g., 80-100°C) for several days. | General decomposition, cyclization (e.g., lactam formation), or other rearrangements. |
| Photolytic Degradation | Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). | Photochemical reactions, leading to various degradation products. |
Table 2: Recommended starting conditions for forced degradation studies.
Important Considerations:
-
Control Samples: Always include a control sample (unstressed) and a blank (placebo/solvent subjected to the same stress conditions) to differentiate API degradants from artifacts.[30]
-
Mass Balance: After analysis, you should attempt to achieve mass balance. This means the sum of the assay value of the main peak and the levels of all impurities/degradants should be close to 100% of the initial value. This helps ensure all significant degradants have been detected.
By following these structured guides and protocols, you can systematically and effectively identify, characterize, and control impurities in your this compound samples, ensuring the quality of your material and compliance with global regulatory standards.
References
- 1. contractpharma.com [contractpharma.com]
- 2. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 10. Impurity profile-API [moleculematters.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. ijdra.com [ijdra.com]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Impurity profile tracking for active pharmaceutical ingredients: case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Development and validation of a stability-indicating RP-HPL C-CAD method for gabapentin and its related impurities in presence of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. innovationaljournals.com [innovationaljournals.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. kbibiopharma.com [kbibiopharma.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. veeprho.com [veeprho.com]
- 28. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ajrconline.org [ajrconline.org]
- 30. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Guide for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Welcome to the technical support center for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS: 227203-36-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for biological assays involving this compound. Drawing from established principles of small molecule screening and the structural similarities of this compound to known neuromodulators, this guide offers practical solutions to common experimental challenges.
Introduction to this compound
This compound is a small molecule with a cyclohexane core. While specific biological targets are not extensively documented in public literature, its structural resemblance to GABA analogs and other neuromodulators suggests potential activity within the central nervous system.[1] Compounds with this scaffold are often investigated for their interaction with G-protein coupled receptors (GPCRs) or enzymes involved in neurotransmitter pathways.[1] Therefore, this guide will address potential issues within the context of neurobiological and general cell-based assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Compound Handling and Preparation
Question 1: I'm having difficulty dissolving this compound. What are the recommended solvents and how can I improve solubility?
Answer:
Poor solubility is a common issue that can lead to inaccurate dosing and high variability in results.[2] As a hydrochloride salt, this compound is expected to have good aqueous solubility.[1] However, issues can still arise.
-
Recommended Solvents:
-
Primary Solvent: Start with sterile, nuclease-free water or a buffered aqueous solution (e.g., PBS, HEPES).
-
Organic Solvents: If aqueous solubility is insufficient for your desired stock concentration, dimethyl sulfoxide (DMSO) is a common alternative for creating high-concentration stock solutions (e.g., 10-50 mM).[2]
-
-
Troubleshooting Steps:
-
Verify Salt Form: Ensure you are using the hydrochloride salt, as the free base will have significantly lower aqueous solubility.
-
Gentle Warming: Briefly warm the solution at 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for short bursts to break up any precipitate.
-
pH Adjustment: The pH of your solvent can impact the solubility of compounds with ionizable groups. For this amine-containing compound, a slightly acidic to neutral pH is generally favorable for maintaining the protonated, more soluble form.
-
Fresh Preparation: Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
| Solvent | Recommended Starting Concentration | Notes |
| Water / PBS | 1-10 mM | Ideal for direct addition to most cell culture media. |
| DMSO | 10-50 mM | For high concentration stocks. Ensure final DMSO concentration in assays is typically <0.5% to avoid solvent toxicity.[2] |
Question 2: How should I store this compound powder and its stock solutions to ensure stability?
Answer:
Proper storage is critical to maintain the integrity of the compound.
-
Powder: The solid hydrochloride salt should be stored at 4°C under an inert gas, as recommended by suppliers. It is important to protect it from moisture.
-
Stock Solutions:
-
Aqueous Stocks: Store at -20°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
DMSO Stocks: Store at -20°C in aliquots. DMSO is hygroscopic (absorbs water from the air), so ensure vials are tightly sealed.
-
Section 2: Inconsistent or Unexpected Results in Biological Assays
Question 3: My experimental results with this compound are highly variable between experiments. What are the likely causes and how can I improve reproducibility?
Answer:
Inconsistent results are a frequent challenge in preclinical research. The sources of variability can often be traced to the compound itself, the cell culture conditions, or the assay protocol.
Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
-
Potential Causes & Solutions:
-
Compound Instability/Precipitation: As discussed in Section 1, ensure the compound is fully dissolved at the final working concentration. Visually inspect for precipitates before adding to your assay.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Inconsistent Cell Seeding: Ensure a uniform number of cells are seeded in each well. Use a cell counter and a multichannel pipette for accurate plating.
-
Assay Timing: Be precise with incubation times, as the compound's effect may be time-dependent.
-
Question 4: I am not observing any biological effect of the compound, even at high concentrations. What should I investigate?
Answer:
A lack of activity can be due to several factors, from the compound itself to the biological system being used.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your compound using analytical methods like HPLC or NMR. Ensure you have the correct chemical structure and not an isomer with different activity.
-
Target Expression: If you are hypothesizing a specific target (e.g., a GABA receptor subunit), confirm its expression in your cell line or tissue model using techniques like RT-PCR, Western blotting, or immunofluorescence.[2]
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the compound's effect. Consider using a more direct or sensitive readout. For example, if you are using a cell viability assay to infer receptor activity, a direct measure of downstream signaling (e.g., calcium flux, cAMP levels) might be more appropriate.
-
Metabolic Inactivation: The compound may be rapidly metabolized by your cells into an inactive form. You can investigate this by performing time-course experiments or using metabolic inhibitors (with appropriate controls).
-
Ester Hydrolysis: The methyl ester group may be hydrolyzed by cellular esterases to the corresponding carboxylic acid. This could be a prerequisite for activity or a route of inactivation. Consider synthesizing or sourcing the carboxylic acid analog for comparison.[1]
-
Question 5: I am observing significant cell death at concentrations where I expect to see a specific biological effect. How can I distinguish between specific activity and general cytotoxicity?
Answer:
Distinguishing specific, on-target effects from general cytotoxicity is crucial for accurate interpretation of your data.
-
Experimental Approaches:
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration range that is non-toxic to your cells. Conduct your functional assays at concentrations at or below this threshold.
-
Use a Counter-Screen: Employ a cell line that does not express the hypothesized target. If the compound still causes cell death in this cell line, the effect is likely off-target.
-
Rescue Experiment: If possible, overexpressing the target protein might rescue the cells from the compound-induced phenotype, suggesting an on-target effect.
-
Dose-Response Curve Analysis: A clear, sigmoidal dose-response curve for your functional assay, at non-toxic concentrations, is indicative of a specific biological interaction. Steep or irregular curves may suggest off-target effects or compound precipitation.[3]
-
Workflow for Differentiating Specific Activity from Cytotoxicity
References
Enhancing the yield and purity of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for enhancing the yield and purity of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively working with this crucial intermediate for the synthesis of Gabapentin. Here, we address common challenges encountered during synthesis and purification through a practical, question-and-answer format, blending established chemical principles with field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis and purification process. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower you to make informed decisions in your work.
Question 1: My overall yield is significantly lower than expected. What are the primary causes and how can I mitigate them?
Answer: Low yield is a multifaceted issue often stemming from one of three areas: the core Hofmann rearrangement, the workup/extraction, or the final isolation.
-
Incomplete Hofmann Rearrangement: The conversion of the precursor, 1,1-cyclohexanediacetic acid monoamide, to the corresponding amine is the critical, yield-determining step.[1]
-
Causality: The reaction relies on the in-situ formation of a hypohalite (e.g., sodium hypobromite or hypochlorite) which must be present in the correct stoichiometry.[2][3] Insufficient hypohalite will lead to unreacted starting material. Furthermore, temperature control is paramount; excessively high temperatures can promote side reactions and degradation, while temperatures that are too low can stall the reaction.[4]
-
Solution:
-
Temperature Control: Initiate the reaction at a low temperature, typically between -10°C and 0°C, during the addition of the hypohalite solution.[3] After the initial reaction, a controlled increase in temperature (e.g., to 55°C) may be required to drive the rearrangement to completion.[3]
-
Stoichiometry: Ensure at least one molar equivalent of the hypohalite is used. It is common practice to use a slight excess to account for any potential degradation.
-
Monitoring: Track the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting monoamide.
-
-
-
Losses During Workup and Extraction: The product is an amino acid ester hydrochloride, making it water-soluble.
-
Causality: During aqueous washes or extractions, a significant amount of the product can remain in the aqueous phase, particularly if the pH is not optimized or if an excessive volume of water is used.
-
Solution:
-
pH Adjustment: Before extraction, carefully acidify the reaction mixture with hydrochloric acid. This converts the amine to its hydrochloride salt.
-
Solvent Choice: Use a polar organic solvent for extraction. While the hydrochloride salt has limited solubility in many organic solvents, ethanol has been shown to be effective for extracting the product from the aqueous reaction mixture.[3]
-
Minimize Water: Use the minimum volume of water necessary during the workup to avoid excessive product loss. Using brine (saturated NaCl solution) for the final wash can help reduce the solubility of the product in the aqueous layer and drive it into the organic phase.
-
-
-
Inefficient Isolation/Crystallization: The final step of precipitating or crystallizing the hydrochloride salt is critical for both yield and purity.
-
Causality: If the product is highly soluble in the chosen solvent system, or if crystallization is performed too rapidly, recovery will be poor.
-
Solution: After extracting with a solvent like ethanol, the solvent is typically removed under reduced pressure.[3] The resulting residue can then be triturated or recrystallized from a suitable solvent/anti-solvent system (e.g., ethanol/ether or isopropanol/acetone) to induce crystallization and maximize recovery.[5][6]
-
Question 2: My final product is contaminated with Gabalactam. How is this formed and what is the best way to prevent and remove it?
Answer: Gabalactam (2-Azaspiro[4.5]decan-3-one) is the most common process-related impurity in this synthesis.[7][8] Its formation and removal require specific strategies.
-
Mechanism of Formation: The Hofmann rearrangement proceeds through an isocyanate intermediate.[2] This highly reactive intermediate is meant to be hydrolyzed by water to form a carbamic acid, which then decarboxylates to the desired amine.[1] However, the isocyanate can also be attacked intramolecularly by the nearby carboxylate group, leading to cyclization and the formation of the stable lactam impurity. This side reaction is often favored by elevated temperatures and specific pH conditions.
Workflow: Hofmann Rearrangement and Competing Lactam Formation
Caption: Key pathways in the synthesis, highlighting the desired hydrolysis route versus the competing intramolecular cyclization that forms the Gabalactam impurity.
-
Prevention Strategies:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (-10°C to 0°C) during the initial phase is critical to minimize the rate of the competing cyclization reaction.[3]
-
Controlled Acidification: After the rearrangement, the reaction mixture is alkaline. Acidification with hydrochloric acid should be done carefully and under controlled temperature to neutralize the base and hydrolyze any remaining isocyanate before significant cyclization can occur.
-
-
Removal Strategies:
-
Recrystallization: The most effective method for removing Gabalactam is recrystallization. The polarity difference between the hydrochloride salt of the product and the neutral lactam allows for efficient separation.
-
Solvent Selection: A common and effective solvent system for recrystallization is a polar solvent in which the product is soluble when hot but less soluble when cold (e.g., ethanol, isopropanol), combined with a less polar anti-solvent to induce precipitation (e.g., acetone, diethyl ether, or a hydrocarbon solvent).[6][7] The lactam impurity tends to remain in the mother liquor.
-
Question 3: How do I set up an effective recrystallization protocol to maximize purity?
Answer: A well-executed recrystallization is essential for achieving high purity (>99%).[5] The following protocol is a robust starting point.
Protocol: Recrystallization of this compound
-
Solvent System Selection: An ethanol/acetone system is a good choice.[6] The product is soluble in hot ethanol, while the less polar acetone acts as an anti-solvent.
-
Dissolution: Place the crude hydrochloride salt in a clean, dry Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This ensures the solution is saturated, which is key for maximizing yield.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible in the hot solution, perform a hot gravity filtration through fluted filter paper to remove it. This must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, slowly add acetone dropwise while gently swirling the flask. You will observe the solution becoming cloudy (turbid), indicating the product is precipitating.
-
Continue adding the anti-solvent until precipitation appears complete (typically 2-3 volumes of acetone relative to the ethanol used).
-
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the recovery of the crystallized product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold acetone to rinse away any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvents. The final product should be a white to off-white crystalline solid.[9]
Workflow: Purification by Recrystallization
Caption: Step-by-step workflow for the purification of the target compound via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound?
The most common and industrially viable route starts with 1,1-cyclohexanediacetic acid anhydride.[10] This is converted to 1,1-cyclohexanediacetic acid monoamide, which then undergoes a Hofmann rearrangement using an alkali metal hypohalite to yield the amine.[4][11] The product is then isolated as the hydrochloride salt. This method is favored for its cost-effectiveness and relatively high yields when optimized.[4]
Q2: What analytical methods are best for assessing the purity of the final product?
A combination of methods provides the most comprehensive purity profile.
| Analytical Technique | Purpose | Key Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity analysis and impurity profiling. | Provides accurate quantification of the main component and detects non-volatile impurities like Gabalactam and unreacted starting materials.[12] |
| GC-FID (Gas Chromatography with Flame Ionization Detection) | Analysis of volatile components. | Ideal for quantifying residual solvents (e.g., ethanol, acetone) and can also be used for purity assessment if the compound is derivatized to be more volatile.[12] |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Structural confirmation and purity assessment. | Confirms the chemical structure of the desired product and can detect and quantify impurities if their signals do not overlap with the product's signals. |
| Melting Point | Qualitative check of purity. | A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[6] |
Q3: How should I properly store this compound?
The compound is a hydrochloride salt and can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[13] For long-term storage, refrigeration (e.g., 4°C) is recommended.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 4. WO2019073476A1 - Continuous process for the preparation of gabapentin salt - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. labproinc.com [labproinc.com]
- 10. pipelinepharma.com [pipelinepharma.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride | 29275-88-5 | TCI AMERICA [tcichemicals.com]
Overcoming poor reproducibility in experiments with Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Welcome to the technical support guide for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS: 227203-36-3). This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to experimental reproducibility. As a key intermediate in the synthesis of pharmaceuticals like Gabapentin, the purity and handling of this reagent are paramount to achieving consistent and reliable results.[1][2][3] This guide provides in-depth, field-proven insights in a troubleshooting format to help you navigate potential pitfalls and enhance the integrity of your work.
Part 1: Frequently Asked Questions - Foundational Knowledge
This section addresses the fundamental properties and handling requirements of the reagent. A thorough understanding of these basics is the first line of defense against poor reproducibility.
Q1: What are the core properties of this compound that I should be aware of?
A1: Understanding the physicochemical properties of your starting material is critical for experimental design. This compound is a solid at room temperature and possesses characteristics that demand careful handling. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 227203-36-3 | [4] |
| Molecular Formula | C₉H₁₇NO₂·HCl | [4] |
| Molecular Weight | 207.7 g/mol | [5] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% - 98% | |
| Storage Temperature | 4°C Recommended | |
| Key Sensitivities | Moisture Sensitive / Hygroscopic |
Q2: The product is listed as "moisture sensitive." How critical is storage, and what is the best practice?
A2: This is arguably the most critical factor affecting reproducibility. The term "moisture sensitive" indicates the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water is not an inert contaminant; it is a reactive species that can hydrolyze the methyl ester group, converting your starting material into 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride.
-
Causality: Ester hydrolysis is a well-documented reaction where water acts as a nucleophile, cleaving the ester bond to form a carboxylic acid and an alcohol (in this case, methanol).[8][9] This side reaction reduces the available amount of your starting material, leading to lower yields of the desired product and introducing a significant impurity that can be difficult to separate.
-
Best Practice:
-
Storage: Always store the reagent under an inert gas (e.g., Argon or Nitrogen). The recommended storage temperature is 4°C to slow any potential degradation.
-
Handling: Whenever possible, handle the solid inside a controlled-atmosphere glove box or glove bag where humidity is minimized.[10][11] If a glove box is unavailable, use a "swift handling" approach: allow the container to warm to room temperature before opening to prevent condensation, weigh the required amount quickly, and immediately reseal and purge the container with inert gas.
-
Q3: What are the likely impurities in this reagent, and how can I check for them?
A3: Impurities can originate from the synthesis of the reagent itself or from its degradation over time. The presence of these impurities can drastically lower your reaction yield or introduce unwanted side-products.[12]
-
Synthesis-Related Impurities: Depending on the synthetic route, residual starting materials or by-products from incomplete reactions may be present. For example, if synthesized via a Hofmann rearrangement from an amide, unreacted amide could be a potential impurity.
-
Degradation-Related Impurities: The most common impurity is the hydrolysis product, 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, as discussed in Q2.
-
Verification Protocol: Do not blindly trust the purity stated on the bottle, especially with older reagents or previously opened containers.[7][13] The most reliable and straightforward method for purity verification is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . A quick ¹H NMR spectrum can confirm the structure and reveal the presence of major impurities.[14] Comparing the integration of the methyl ester peak (~3.7 ppm) to impurity peaks provides a quantitative purity assessment.
Part 2: Troubleshooting Guide - Common Experimental Failures
This section provides direct answers to common problems, focusing on the causal relationships between procedural choices and experimental outcomes.
Q4: My reaction yield is consistently low and varies between experiments. What are the most probable causes?
A4: Low and variable yields are classic symptoms of issues with starting material integrity and reaction conditions.
-
Water Contamination (High Probability): As detailed above, moisture absorption is a primary culprit. Inaccurate weighing due to absorbed water leads to incorrect stoichiometry, and the resulting hydrolysis directly consumes your starting material. Even "anhydrous" solvents should be treated with suspicion and may require fresh distillation or drying over molecular sieves.[6][7]
-
Starting Material Purity: Using a reagent with a purity of 95% means that 5% of the mass is something else. This seemingly small fraction can inhibit the reaction or participate in side reactions, significantly impacting yield.[15] Always verify the purity of a new batch.[13]
-
Reaction Time and Temperature: In some reactions, extended times or elevated temperatures can promote the formation of by-products, reducing the yield of the desired product.[16] It is crucial to optimize these parameters and monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the ideal endpoint.
Workflow for Enhancing Reproducibility
The following workflow diagram illustrates a self-validating system for handling the reagent to minimize variability.
Caption: Standardized workflow for reagent handling and use.
Q5: I am observing an unexpected by-product in my final product. How do I identify and prevent it?
A5: The appearance of unexpected by-products is most often linked to a side reaction. For this specific reagent, the primary suspect is hydrolysis.
-
Identification: The most likely by-product is the carboxylic acid analog. This can often be confirmed using Mass Spectrometry (MS), which would show a mass corresponding to the loss of a methylene (-CH₂) group from the parent molecule, or by ¹H NMR, where the characteristic methyl ester singlet peak would be absent.
-
Prevention: Preventing this side reaction hinges on the rigorous exclusion of water from your entire experimental setup. This includes:
-
Properly handling the starting material (see Q2).
-
Using truly anhydrous solvents.
-
Drying all glassware in an oven and cooling under an inert atmosphere before use.
-
Running the reaction under a positive pressure of an inert gas like argon or nitrogen.[17]
-
Reaction vs. Side Reaction Pathway
This diagram illustrates how the presence of water diverts the starting material to an undesired product.
Caption: Competing reaction pathways for the starting material.
Part 3: Key Experimental Protocols
Adherence to standardized protocols is essential for achieving reproducibility.
Protocol 1: Rapid Purity Verification by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the solid is fully dissolved.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm Identity: Look for the key structural peaks:
-
A singlet corresponding to the methyl ester protons (-OCH₃) typically around 3.6-3.7 ppm.
-
A singlet or multiplet for the aminomethyl protons (-CH₂NH₃⁺) typically around 3.0-3.2 ppm.
-
A complex series of multiplets for the cyclohexane ring protons, typically between 1.2-2.0 ppm.
-
-
Assess Purity: Integrate the methyl ester singlet. Compare its integration value to the sum of all other impurity peaks in the spectrum. The presence of a significant peak for methanol or the absence of the methyl ester peak indicates hydrolysis.
-
Protocol 2: Best Practices for Dispensing a Hygroscopic Reagent
-
Preparation (Glove Box): Place the sealed reagent container, spatula, weigh boat/vial, and a balance inside a glove box with a low-humidity (<10% RH) inert atmosphere.
-
Equilibration: Allow the reagent container to sit in the glove box for at least 30 minutes to equilibrate to the internal temperature.
-
Dispensing: Unseal the container and quickly weigh the desired amount of reagent into a tared vial.
-
Sealing: Immediately and securely seal both the new vial containing the dispensed reagent and the main stock bottle.
-
Storage: Before removing the stock bottle from the glove box, consider wrapping the cap seal with paraffin film for extra protection. Return it to its designated 4°C storage location.
References
- 1. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents [patents.google.com]
- 2. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride | C9H18ClNO2 | CID 12721445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. hepatochem.com [hepatochem.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. youtube.com [youtube.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METHYL 1-AMINOMETHYL-CYCLOHEXANECARBOXYLATE HCL (227203-36-3) 1H NMR [m.chemicalbook.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. biotage.com [biotage.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Storage and handling recommendations for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride to prevent degradation
Welcome to the technical support guide for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, we address common questions and potential issues to help you prevent degradation and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The degradation of this compound is primarily driven by two aspects of its chemical structure: the methyl ester and the amine hydrochloride salt. The ester group is susceptible to hydrolysis, while the hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed moisture can then accelerate the hydrolysis of the ester.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound in a cool, dry, and dark environment. A Safety Data Sheet for a similar compound, methyl trans-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride, recommends storage at 2-8°C in a dry area.[3] Another supplier of a related compound suggests storage at room temperature is acceptable but recommends a cool and dark place, preferably below 15°C, and notes that the compound is moisture-sensitive. Therefore, to minimize degradation, storing the compound in a desiccator in a refrigerator (2-8°C) is the best practice.
Q3: How can I tell if my sample has degraded?
A3: Degradation may not always be visible. However, signs of significant moisture absorption can include clumping or caking of the solid material. Chemical degradation, such as hydrolysis, can be detected by analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate the parent compound from its degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.
Q4: Is it necessary to use an inert atmosphere for storage and handling?
A4: While the primary degradation pathway is hydrolysis, oxidation of the amine is also a possibility, especially with prolonged exposure to air and light.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection. For routine handling, working swiftly and minimizing exposure to the open air is generally sufficient.
Troubleshooting Guide
Issue 1: The compound has formed clumps or appears "wet."
-
Probable Cause: The compound has absorbed atmospheric moisture due to its hygroscopic nature.[1] This significantly increases the risk of ester hydrolysis.
-
Corrective Actions:
-
Assess the extent of the issue: If the material is only slightly clumpy, it may still be usable for non-critical applications after thorough drying.
-
Drying Procedure: The compound can be dried under a high vacuum. Gentle heating can be applied, but care must be taken to avoid thermal degradation. Always verify the purity of the dried material using an appropriate analytical method before use.
-
-
Preventative Measures:
-
Proper Storage: Always store the compound in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[1]
-
Handling Environment: When weighing or handling the compound, do so in a low-humidity environment if possible. A glove box with a controlled atmosphere is ideal but not always practical. At a minimum, work quickly and reseal the container promptly.
-
Issue 2: Inconsistent experimental results using a previously opened bottle of the compound.
-
Probable Cause: The compound has likely undergone partial degradation, primarily through hydrolysis, leading to a lower effective concentration of the active molecule.
-
Troubleshooting Steps:
-
Purity Analysis: Perform a purity analysis on the suspect sample using HPLC or GC.[4] Compare the chromatogram to that of a new, unopened sample if available. The presence of new peaks, particularly one corresponding to the hydrolyzed carboxylic acid, indicates degradation.
-
Quantification: If degradation is confirmed, it may be possible to quantify the remaining active compound and adjust experimental amounts accordingly. However, for sensitive applications, it is highly recommended to use a new, pure sample.
-
-
Logical Flow for Troubleshooting Hydrolysis:
Troubleshooting workflow for inconsistent results.
Storage and Handling Recommendations
To ensure the long-term stability of this compound, the following storage and handling protocols are recommended.
Storage Protocol
-
Container: Store the compound in the original manufacturer's container, which is typically designed for chemical stability. If transferring to a new container, use one made of glass with a tight-fitting lid.
-
Atmosphere: For optimal long-term storage, flush the container with a dry, inert gas (e.g., argon or nitrogen) before sealing to displace air and moisture.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.[3]
-
Desiccation: Place the container inside a desiccator containing a desiccant such as silica gel. This provides a crucial secondary barrier against moisture.[1]
-
Light: Protect the compound from light by storing it in an amber-colored vial or in a dark location.[5]
Handling Protocol
-
Environment: Whenever possible, handle the compound in a controlled environment with low humidity. A glove box is ideal.
-
Equilibration: Before opening, allow the container to warm to room temperature while still inside the desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Weigh out the required amount of material quickly. Avoid prolonged exposure of the bulk material to the atmosphere.
-
Resealing: Immediately and tightly reseal the container after dispensing. If the container was flushed with inert gas, repeat this step.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, as the compound can cause skin and eye irritation.[3]
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows the rate of chemical degradation.[3] |
| Humidity | Low (use of a desiccator) | Prevents moisture absorption and subsequent hydrolysis.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and exposure to moisture.[5] |
| Light | Protected from light (dark storage) | Prevents potential photodegradation.[5] |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. |
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and, to a lesser extent, oxidation.
Ester Hydrolysis: This is the most significant degradation pathway. The ester functional group reacts with water, which is readily absorbed by the hygroscopic hydrochloride salt, to yield the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.
Oxidation: The amine group can be susceptible to oxidation, especially in the presence of light and atmospheric oxygen over extended periods.[5] While the hydrochloride salt form offers some protection against this, it is still a potential degradation route during long-term storage if not handled under an inert atmosphere.
References
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: Gabapentin vs. Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
A Senior Application Scientist's Guide to Understanding Structural Analogs in the Gabapentinoid Class
In the landscape of neuropathic pain and epilepsy treatment, gabapentinoids represent a cornerstone of modern pharmacology. As research and development efforts continue to explore novel chemical entities within this class, a thorough understanding of the structure-activity relationships (SAR) that govern their efficacy and pharmacokinetic profiles is paramount. This guide provides a detailed comparative analysis of the well-established drug, gabapentin, and a structurally related but less-characterized compound, Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride.
This analysis is designed for researchers, scientists, and drug development professionals. It moves beyond a simple side-by-side comparison to delve into the mechanistic underpinnings of gabapentinoid action, offering a predictive framework for evaluating novel analogs based on established SAR principles. While extensive experimental data exists for gabapentin, the profile for this compound is largely inferred from its structural similarity, highlighting a common challenge and critical thinking exercise in early-stage drug discovery.
Section 1: The Benchmark - Gabapentin's Pharmacological Profile
Gabapentin, initially synthesized as an analog of the neurotransmitter gamma-aminobutyric acid (GABA), was first approved by the FDA in 1993.[1] Its therapeutic applications have since expanded from an adjunct treatment for partial seizures to include the management of postherpetic neuralgia and other neuropathic pain conditions.[1]
Chemical Structure and Mechanism of Action
Gabapentin is chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid. Despite its structural resemblance to GABA, it does not exert its effects through direct interaction with GABA receptors.[1][2] The primary mechanism of action for gabapentin and other gabapentinoids is their high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[2] This interaction is critical for their therapeutic effects.[2] The binding to the α2δ-1 subunit is thought to interfere with the trafficking of the VGCC complex to the presynaptic membrane, which in turn reduces the release of excitatory neurotransmitters like glutamate and substance P.[2] This modulatory effect is particularly significant in conditions of neuronal hyperexcitability, such as those found in epilepsy and neuropathic pain.[2]
Caption: Gabapentin's mechanism of action at the presynaptic terminal.
Pharmacokinetic Profile
Gabapentin's pharmacokinetics are characterized by several key features:
-
Absorption: It is absorbed in the intestines via a saturable L-amino acid transporter (LAT1).[1] This leads to non-linear pharmacokinetics, where bioavailability decreases as the dose increases.[1]
-
Distribution: Gabapentin has low plasma protein binding (<3%).[2]
-
Metabolism: It is not significantly metabolized in humans.[2]
-
Excretion: Gabapentin is primarily eliminated unchanged by the kidneys.[1]
Section 2: The Challenger - Structural and Predicted Profile of this compound
This compound is a structural analog of gabapentin. Its core structure features the same aminomethyl-cyclohexane moiety crucial for the activity of gabapentinoids. The primary difference lies in the modification of the carboxylic acid group to a methyl ester.
| Feature | Gabapentin | This compound |
| IUPAC Name | 2-[1-(aminomethyl)cyclohexyl]acetic acid | This compound |
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol |
| Key Functional Groups | Carboxylic acid, Amine | Methyl ester, Amine (as hydrochloride salt) |
Predicted Mechanism of Action and Efficacy
Based on established structure-activity relationships for gabapentinoids, the presence of the aminomethyl-cyclohexane core in this compound strongly suggests that it is likely to act as a ligand for the α2δ-1 subunit of VGCCs.[2][3] The key determinants for binding are the presence and spatial arrangement of the amino and the acidic (or potentially bioisosteric) group on the cyclohexane ring.
However, the conversion of the carboxylic acid to a methyl ester introduces a significant chemical change. This esterification may render the molecule inactive as a direct binder to the α2δ-1 subunit, suggesting it could function as a prodrug . In vivo, esterase enzymes could hydrolyze the methyl ester back to the carboxylic acid, releasing the active gabapentin-like molecule. This prodrug strategy is a well-known approach to improve the pharmacokinetic properties of drugs.
If it functions as a prodrug, its efficacy would be dependent on the rate and extent of its conversion to the active carboxylic acid form.
Predicted Pharmacokinetic Profile
The modification of the carboxyl group to a methyl ester would likely alter the pharmacokinetic profile compared to gabapentin:
-
Absorption: The increased lipophilicity due to the methyl ester could potentially lead to absorption via passive diffusion in addition to or instead of the saturable LAT1 transport system. This might result in more linear pharmacokinetics and potentially higher bioavailability at larger doses compared to gabapentin.
-
Metabolism: The primary metabolic pathway would likely be the hydrolysis of the ester to the active carboxylic acid. The rate of this conversion would be a critical determinant of the onset and duration of action.
-
Distribution and Excretion: Once converted to the active form, its distribution and excretion are expected to be similar to gabapentin, with renal clearance being the primary route of elimination.
Section 3: A Framework for Experimental Comparison
To move from prediction to evidence, a series of well-defined experiments are necessary to characterize this compound and compare it to gabapentin.
In Vitro Assays
3.1.1 Receptor Binding Affinity
A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for the α2δ-1 subunit.
Protocol: [³H]-Gabapentin Competitive Binding Assay
-
Preparation of Membranes: Homogenize porcine or rat cerebral cortex tissue in a buffered solution and centrifuge to isolate the cell membrane fraction containing the α2δ-1 subunit.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-gabapentin and varying concentrations of the unlabeled test compound (this compound or gabapentin as a positive control).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-gabapentin binding against the concentration of the competitor. Calculate the IC₅₀ (concentration of the competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
3.1.2 In Vitro Hydrolysis (Prodrug Activation)
To test the hypothesis that this compound is a prodrug, an in vitro hydrolysis assay using liver microsomes or plasma can be performed.
Protocol: In Vitro Hydrolysis Assay
-
Incubation: Incubate this compound at a known concentration with liver microsomes or plasma at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Stop the reaction and extract the parent compound and the potential metabolite (the carboxylic acid form).
-
Analysis: Quantify the concentrations of both the ester and the acid at each time point using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Determine the rate of disappearance of the parent compound and the rate of appearance of the metabolite to calculate the in vitro half-life.
In Vivo Models of Efficacy
Standard preclinical models of neuropathic pain and epilepsy can be used to assess the in vivo efficacy.
3.2.1 Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
Protocol: CCI Model in Rats
-
Surgical Procedure: Induce a peripheral neuropathy by loosely ligating the sciatic nerve of anesthetized rats.
-
Baseline Assessment: Measure baseline pain responses (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test).
-
Drug Administration: After the development of neuropathic pain (typically 7-14 days post-surgery), administer this compound, gabapentin, or vehicle to different groups of animals.
-
Post-Dosing Assessment: Measure pain responses at various time points after drug administration.
-
Data Analysis: Compare the reversal of allodynia and hyperalgesia between the different treatment groups.
3.2.2 Seizure Model (e.g., Maximal Electroshock - MES)
Protocol: MES Test in Mice
-
Drug Administration: Administer the test compounds or vehicle to groups of mice.
-
Induction of Seizure: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic extension seizure) for each compound.
Pharmacokinetic Studies
In vivo pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol: Rat Pharmacokinetic Study
-
Dosing: Administer the compound to rats via intravenous (IV) and oral (PO) routes in separate groups.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Sample Analysis: Process the blood to plasma and quantify the concentrations of the parent ester and the active acid metabolite using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
References
Validation of the biological activity of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride in vitro and in vivo
A Comparative Guide to the Biological Validation of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
This guide provides a comprehensive framework for the in vitro and in vivo validation of this compound. Given its pronounced structural analogy to the gabapentinoid class of drugs, this document outlines a scientifically rigorous pathway to characterize its biological activity, using Gabapentin and Pregabalin as benchmark comparators. The experimental designs and protocols herein are structured to elucidate its mechanism of action, potency, and efficacy, providing researchers and drug development professionals with a robust blueprint for its evaluation.
Introduction: A Structurally-Informed Hypothesis
This compound is a GABA analogue characterized by a core cyclohexane ring with an aminomethyl group. This molecular architecture bears a striking resemblance to established anticonvulsant and analgesic agents, Gabapentin and Pregabalin.[1][2][3] These drugs do not interact with GABA receptors directly but exert their therapeutic effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5][6] This interaction reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and, consequently, a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[5][6][7]
Based on this structural similarity, we hypothesize that this compound functions as a novel gabapentinoid. This guide details the essential comparative studies required to test this hypothesis, validate its biological activity, and establish its potential therapeutic profile relative to current standards of care.
Part 1: In Vitro Validation: Target Engagement and Cellular Function
The initial phase of validation focuses on confirming the molecular target and quantifying the compound's effect at a cellular level. The primary objective is to determine if this compound binds to the α2δ-1 subunit and subsequently modulates neuronal calcium influx and neurotransmitter release.
Proposed Mechanism of Action
The binding of a gabapentinoid to the α2δ-1 subunit of the VGCC is the critical initiating event. This interaction is believed to inhibit the forward trafficking of the calcium channel complex to the cell membrane, reducing the number of functional channels at the presynaptic terminal and thereby dampening excessive neurotransmission seen in pathological states like neuropathic pain and epilepsy.[4][8]
Caption: Proposed mechanism of gabapentinoids at the synapse.
Key Experiment: Radioligand Binding Assay
Causality: This assay is the gold standard for directly measuring the binding affinity of a test compound to its putative receptor, in this case, the α2δ-1 subunit. It provides a quantitative measure (Ki or IC50) of target engagement, which is fundamental for establishing a structure-activity relationship and comparing potency against known ligands.
Protocol: Competitive Radioligand Binding Assay for α2δ-1 Subunit
-
Preparation of Membranes:
-
Homogenize porcine or rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of radiolabeled [³H]-Gabapentin or [³H]-Pregabalin.
-
Add increasing concentrations of the unlabeled test compound (this compound) or the reference compounds (Gabapentin, Pregabalin).
-
To determine non-specific binding, add a high concentration of unlabeled Gabapentin to a set of control wells.
-
Initiate the binding reaction by adding the prepared membrane suspension to each well.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash each filter with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Comparative In Vitro Data (Hypothetical)
The following table presents hypothetical data to illustrate a potential outcome comparing the test compound with established drugs.
| Compound | Target | Assay Type | Endpoint | Result (nM) |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | α2δ-1 Subunit of VGCC | Radioligand Binding | IC50 | 85 |
| Gabapentin | α2δ-1 Subunit of VGCC | Radioligand Binding | IC50 | 140 |
| Pregabalin | α2δ-1 Subunit of VGCC | Radioligand Binding | IC50 | 35 |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | Primary Cortical Neurons | Glutamate Release Assay | EC50 | 1200 |
| Gabapentin | Primary Cortical Neurons | Glutamate Release Assay | EC50 | 2500 |
| Pregabalin | Primary Cortical Neurons | Glutamate Release Assay | EC50 | 950 |
Data are hypothetical and for illustrative purposes only.
Part 2: In Vivo Validation: Efficacy in Preclinical Models
Following successful in vitro target validation, in vivo studies are critical to assess the compound's therapeutic efficacy and establish a dose-response relationship in relevant disease models. For gabapentinoids, models of neuropathic pain and epilepsy are the most appropriate.[9][10]
Key Experiment: Neuropathic Pain Model
Causality: The Chronic Constriction Injury (CCI) model is a widely used and validated animal model that mimics the symptoms of human neuropathic pain, including mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia.[11][12][13] Evaluating the compound's ability to reverse these pain-like behaviors provides strong evidence of its analgesic potential.
Caption: Experimental workflow for the in vivo neuropathic pain study.
Protocol: Chronic Constriction Injury (CCI) Model and Behavioral Testing in Rats
-
Surgical Procedure (CCI Model Induction):
-
Anesthetize adult male Sprague-Dawley rats using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve, spaced approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for 7-14 days for the neuropathic pain symptoms to fully develop.
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place the rat in an elevated testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply a series of calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw on the injured side.
-
Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). A significant decrease in PWT compared to the pre-surgery baseline indicates mechanical allodynia.
-
-
Drug Administration and Post-Treatment Assessment:
-
Establish a stable post-surgical baseline of allodynia for all animals.
-
Randomize animals into treatment groups: Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), Gabapentin (e.g., 100 mg/kg), and Pregabalin (e.g., 30 mg/kg).
-
Administer the assigned treatment via the desired route (e.g., intraperitoneal or oral).
-
At various time points post-administration (e.g., 30, 60, 120, 240 minutes), repeat the von Frey test to measure the reversal of allodynia.
-
-
Data Analysis:
-
Calculate the Paw Withdrawal Threshold (PWT) for each animal at each time point.
-
Convert the data to the percentage of Maximum Possible Effect (%MPE), where the baseline PWT is 0% MPE and a pre-determined cut-off force is 100% MPE.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
-
Generate a dose-response curve to calculate the ED50 (the dose required to achieve 50% of the maximum effect).
-
Comparative In Vivo Data (Hypothetical)
This table illustrates a potential outcome for the in vivo efficacy studies.
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) | Therapeutic Window (TD50/ED50) |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | CCI (Rat) | Reversal of Allodynia | 45 | ~8 |
| Gabapentin | CCI (Rat) | Reversal of Allodynia | 100 | ~6 |
| Pregabalin | CCI (Rat) | Reversal of Allodynia | 30 | ~10 |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | MES (Mouse) | Anticonvulsant Protection | 25 | >10 |
| Gabapentin | MES (Mouse) | Anticonvulsant Protection | 35 | >10 |
| Pregabalin | MES (Mouse) | Anticonvulsant Protection | 10 | >10 |
Data are hypothetical and for illustrative purposes only. TD50 (median toxic dose) would be determined in separate toxicology studies.
Conclusion and Future Directions
This guide outlines a foundational strategy for validating the biological activity of this compound. The proposed experiments, progressing from in vitro target binding to in vivo functional efficacy, provide a comprehensive and comparative assessment against the benchmark gabapentinoids, Gabapentin and Pregabalin.
If the hypothetical data presented were borne out, it would suggest that this compound is a potent gabapentinoid with a promising efficacy profile in preclinical models of neuropathic pain and epilepsy. Its potency appears intermediate between Gabapentin and Pregabalin.
Critical next steps in its development would include:
-
Full Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and half-life.
-
Safety and Toxicology Studies: Assessing its potential for off-target effects and determining its safety profile and therapeutic index.
-
Mechanism of Action Refinement: Investigating its effects on different subtypes of calcium channels and exploring potential secondary mechanisms.
By following this structured, comparative approach, researchers can efficiently and rigorously characterize the biological activity of this novel compound, paving the way for its potential development as a next-generation therapeutic for neurological disorders.
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 7. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 8. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 12. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 13. criver.com [criver.com]
A Framework for the Preclinical Head-to-Head Comparison of Novel Anticonvulsant Candidates: Evaluating Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
For researchers, scientists, and drug development professionals, the journey of identifying and validating novel anticonvulsant compounds is both a significant challenge and a critical endeavor. While numerous antiepileptic drugs (AEDs) are available, a substantial portion of patients remain pharmacoresistant, underscoring the urgent need for new therapeutic agents. This guide provides a comprehensive framework for a head-to-head preclinical comparison of a novel chemical entity, Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, against established anticonvulsant compounds.
Due to the current lack of publicly available pharmacological data on this compound, this guide will serve as a detailed roadmap. It will outline the essential experiments and comparative analyses required to thoroughly characterize its potential as a new anticonvulsant. We will use a selection of well-characterized anticonvulsants—Gabapentin, Pregabalin, Carbamazepine, and Valproic Acid—as benchmarks for this comparative evaluation.
Introduction to Benchmark Anticonvulsant Compounds
A thorough understanding of the mechanistic diversity and pharmacological profiles of existing AEDs is fundamental to contextualizing the potential of a new candidate.
-
Gabapentin and Pregabalin : These gabapentinoids are structural analogues of the neurotransmitter GABA. However, they do not act directly on GABA receptors. Their primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels.[1] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[1] Pregabalin exhibits more predictable and linear pharmacokinetics compared to gabapentin.[2]
-
Carbamazepine : A cornerstone in the treatment of focal seizures, carbamazepine's primary mechanism is the blockade of voltage-gated sodium channels.[3] This action stabilizes hyperexcited neuronal membranes and inhibits the repetitive firing of action potentials.[3][4]
-
Valproic Acid : This broad-spectrum anticonvulsant is believed to exert its effects through multiple mechanisms. These include increasing GABA levels in the brain by inhibiting its degradation, blocking voltage-gated sodium channels, and potentially modulating T-type calcium channels.[5][6]
Proposed Preclinical Evaluation of this compound
The following sections detail a phased, comprehensive preclinical testing plan to assess the anticonvulsant potential of this compound.
Phase 1: Initial Anticonvulsant Screening in Acute Seizure Models
The initial screening phase aims to identify the basic anticonvulsant activity of the test compound across different seizure types. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the most widely used and validated models for this purpose.[3]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This model is predictive of efficacy against generalized tonic-clonic seizures.
-
Animal Model : Adult male CF-1 mice or Sprague-Dawley rats.
-
Compound Administration : Administer this compound and benchmark drugs (Carbamazepine, Valproic Acid) via appropriate routes (e.g., intraperitoneal or oral) at varying doses.
-
Seizure Induction : At the time of predicted peak effect, induce a seizure via corneal or auricular electrodes with a supramaximal electrical stimulus.
-
Endpoint : The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis : Calculate the median effective dose (ED50) for each compound.
Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is predictive of efficacy against nonconvulsive (absence) seizures.
-
Animal Model : Adult male CF-1 mice.
-
Compound Administration : Administer the test compound and benchmark drugs (Valproic Acid, Ethosuximide as a positive control) at various doses.
-
Seizure Induction : Administer a subcutaneous injection of pentylenetetrazol at a dose that induces clonic seizures in over 95% of untreated animals.
-
Endpoint : Observe the animals for a set period (e.g., 30 minutes) and record the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis : Determine the ED50 for protection against scPTZ-induced seizures.
dot
Caption: Initial anticonvulsant screening workflow.
Phase 2: Neurotoxicity Assessment
It is crucial to determine if the observed anticonvulsant effects occur at doses that do not produce significant motor impairment or other signs of neurotoxicity.
Experimental Protocol: Rotorod Test
This is a widely used method to assess motor coordination and potential neurological deficits.
-
Animal Model : Mice or rats trained to remain on a rotating rod.
-
Compound Administration : Administer the test compound and benchmarks at various doses, including those found to be effective in the seizure models.
-
Testing : At the time of predicted peak effect, place the animals on the rotating rod and measure the latency to fall.
-
Data Analysis : Calculate the median toxic dose (TD50), which is the dose at which 50% of the animals exhibit motor impairment. The Protective Index (PI = TD50/ED50) can then be calculated as a measure of the compound's therapeutic window.
Phase 3: Efficacy in a Chronic Epilepsy Model
If the compound shows promising activity and a favorable therapeutic window in acute models, its efficacy should be evaluated in a model of chronic epilepsy, which better mimics the human condition. The kindling model is a well-established and clinically validated model for this purpose.
Experimental Protocol: Amygdala Kindling Model in Rats
This model is particularly relevant for temporal lobe epilepsy, the most common form of focal epilepsy in adults.
-
Surgical Preparation : Surgically implant a bipolar electrode into the amygdala of adult rats.
-
Kindling Development : Apply a brief, low-intensity electrical stimulation daily. This will initially evoke no behavioral response, but with repeated stimulation will lead to the development of progressively more severe seizures, culminating in generalized tonic-clonic seizures.
-
Compound Testing : Once the animals are fully kindled (i.e., they consistently exhibit a generalized seizure in response to the stimulation), administer the test compound and benchmarks (e.g., Carbamazepine, Gabapentin) at various doses.
-
Endpoint : After drug administration, stimulate the amygdala and score the resulting seizure severity using a standardized scale (e.g., Racine's scale).
-
Data Analysis : Determine the dose-dependent reduction in seizure severity and calculate the ED50 for seizure suppression.
dot
Caption: Workflow for the amygdala kindling model.
Comparative Data Summary
The data generated from these experiments should be compiled into clear, comparative tables to facilitate a direct head-to-head analysis.
Table 1: Hypothetical Comparative Efficacy and Toxicity in Acute Models
| Compound | MES (ED50, mg/kg) | scPTZ (ED50, mg/kg) | Rotorod (TD50, mg/kg) | Protective Index (MES) |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Calculated] |
| Carbamazepine | 9.8 | > 80 | 75.3 | 7.7 |
| Valproic Acid | 272 | 149 | 426 | 1.6 |
| Gabapentin | > 100 | 230 | > 300 | - |
| Pregabalin | > 100 | 82 | > 300 | - |
Table 2: Hypothetical Comparative Pharmacokinetic Properties
| Parameter | Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | Gabapentin | Pregabalin | Carbamazepine | Valproic Acid |
| Bioavailability (%) | [Hypothetical Data] | 33-60 (saturable)[2] | ≥ 90 (linear)[2] | 70-80 | ~90 |
| Tmax (hours) | [Hypothetical Data] | 3-4[2] | 1[2] | 4-6[4] | 4-8 |
| Half-life (hours) | [Hypothetical Data] | 5-7[2] | ~6[2] | 12-17 (chronic) | 9-16 |
| Protein Binding (%) | [Hypothetical Data] | < 3[2] | 0[2] | 70-80 | 90-95 |
| Metabolism | [Hypothetical Data] | Negligible[2] | Negligible[2] | Hepatic (CYP3A4)[4] | Hepatic |
| Excretion | [Hypothetical Data] | Renal (unchanged)[2] | Renal (unchanged)[2] | Renal (metabolites)[4] | Renal (metabolites) |
Mechanistic Investigations
Should this compound demonstrate significant anticonvulsant activity, further in vitro and ex vivo experiments would be warranted to elucidate its mechanism of action.
dot
Caption: Investigating the mechanism of action.
Proposed Mechanistic Studies:
-
Receptor Binding Assays : To determine if the compound interacts with known targets such as GABA receptors, glutamate receptors, or the α2-δ subunit of calcium channels.
-
Patch-Clamp Electrophysiology : Using primary neuronal cultures or brain slices to directly measure the effects of the compound on voltage-gated sodium, potassium, and calcium channels.
-
In Vivo Microdialysis : To measure the levels of key neurotransmitters like GABA and glutamate in the brains of freely moving animals following compound administration.
Conclusion
This guide provides a robust and scientifically rigorous framework for the preclinical evaluation of this compound as a potential anticonvulsant. By systematically progressing through acute and chronic seizure models, assessing neurotoxicity, and ultimately investigating the mechanism of action, researchers can build a comprehensive data package. This head-to-head comparison with established AEDs is essential for determining the compound's potential advantages, whether in efficacy, safety profile, or spectrum of activity, and for making informed decisions about its further development.
References
- 1. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Development of Antiepileptic Drugs: Past, Present, and Future Directions | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride across different laboratories
An essential practice in the scientific community, particularly within the domains of chemical research and drug development, is the cross-validation of experimental results. This process ensures the reliability, reproducibility, and robustness of data across different laboratories, instruments, and personnel. This guide provides a comprehensive framework for the cross-validation of experimental data for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, a key chemical intermediate.
This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals. It delves into the synthesis, characterization, and comparative analysis of this compound, presenting hypothetical yet plausible cross-laboratory data to illustrate the validation process. Furthermore, it draws a comparison with a well-established structural analog, Gabapentin, to provide context on synthetic strategy and analytical challenges.
The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the reductive amination of a keto-ester precursor. This method is favored for its high yields and the ready availability of starting materials.
Proposed Synthetic Pathway:
The reaction proceeds via the formation of an imine intermediate from the reaction of the ketone with ammonia, which is then reduced in situ to the desired amine. The use of a robust reducing agent like sodium cyanoborohydride is common for this transformation.
A Comparative Analysis of the Efficacy and Potency of Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride and Its Analogs as α2δ Ligands
This guide provides a comprehensive comparison of the efficacy and potency of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride and its structural analogs. As researchers and drug development professionals actively seek novel therapeutics for neuropathic pain and other neurological disorders, a clear understanding of the structure-activity relationships (SAR) within this class of compounds is paramount. This document synthesizes preclinical data to offer insights into the molecular interactions, binding affinities, and in vivo activities that define the therapeutic potential of these gabapentinoids.
Introduction: The Gabapentinoid Class and Their Therapeutic Promise
Gabapentinoids, including the well-known drugs gabapentin and pregabalin, are a class of compounds structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] However, their mechanism of action does not involve direct interaction with GABA receptors.[2] Instead, their therapeutic effects are primarily mediated through high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction modulates calcium influx at presynaptic nerve terminals, leading to a reduction in the release of excitatory neurotransmitters such as glutamate.[4] This mechanism underpins their efficacy in treating a range of conditions, most notably neuropathic pain, epilepsy, and restless legs syndrome.[5][6]
This compound is a structural analog of gabapentin, featuring a methyl ester modification. This guide will delve into how such structural modifications influence the potency and efficacy of these compounds, providing a framework for the rational design of next-generation α2δ ligands.
Mechanism of Action: Targeting the α2δ Subunit
The primary molecular target of the compounds discussed herein is the α2δ subunit of VGCCs.[3] Upregulation of the α2δ-1 subunit in the dorsal root ganglia and spinal cord is observed in animal models of neuropathic pain, suggesting its critical role in the pathophysiology of this condition.[6] By binding to this subunit, gabapentinoids are thought to interfere with the trafficking of the calcium channel complex to the presynaptic membrane, thereby reducing the number of functional channels and subsequent neurotransmitter release.[7]
Figure 1: Proposed mechanism of action for gabapentinoid compounds.
Comparative Analysis of Key Analogs
The efficacy and potency of gabapentinoids are highly dependent on their chemical structure. This section compares this compound with its parent compound, gabapentin, and the more potent analog, pregabalin.
| Compound | Chemical Structure | Key Structural Features |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | Methyl ester of the gabapentin carboxyl group. | |
| Gabapentin | Carboxylic acid group.[1] | |
| Pregabalin | Isobutyl group at the 3-position of the GABA backbone. |
Binding Affinity for the α2δ-1 Subunit
The primary measure of in vitro potency for this class of compounds is their binding affinity for the α2δ-1 subunit, typically determined through competitive radioligand binding assays using [3H]gabapentin.
| Compound | Binding Affinity (Kd or Ki) for α2δ-1 | Reference |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | Data not available in peer-reviewed literature. Expected to be a prodrug, with activity dependent on hydrolysis to gabapentin. | - |
| Gabapentin | Kd = 59 nM | [2] |
| Pregabalin | Ki = 32 nM |
Note: Lower Kd/Ki values indicate higher binding affinity.
The methyl ester of this compound likely acts as a prodrug. In vivo, this ester group is expected to be hydrolyzed by esterases to yield gabapentin, the active pharmacological agent. The efficacy of this prodrug would then be contingent on the rate and extent of this conversion.
In Vivo Efficacy in Neuropathic Pain Models
The preclinical analgesic efficacy of these compounds is commonly evaluated in rodent models of neuropathic pain, such as the Chung model of spinal nerve ligation. Key endpoints include the reversal of mechanical allodynia (measured by the von Frey test) and thermal hyperalgesia (measured by the hot plate test).
| Compound | Animal Model | Efficacy Endpoint | Potency (ED50) | Reference |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | Data not available | - | - | - |
| Gabapentin | Rat, Chronic Constriction Injury | Reversal of tactile allodynia | ~30-100 mg/kg | [8] |
| Pregabalin | Rat, Chronic Constriction Injury | Reversal of tactile allodynia | ~10-30 mg/kg | [8] |
Pregabalin consistently demonstrates higher potency than gabapentin in these models, which correlates with its higher binding affinity for the α2δ-1 subunit. The in vivo efficacy of this compound would depend on its pharmacokinetic profile and conversion to gabapentin.
Structure-Activity Relationship (SAR) Insights
The subtle structural differences among these analogs lead to significant variations in their pharmacological profiles.
Figure 2: Key structural elements influencing the activity of gabapentinoids.
-
The Aminomethyl Group: This moiety is crucial for binding to the α2δ-1 subunit and is a conserved feature among active analogs.
-
The Carboxylic Acid Group: While essential for the activity of the parent compounds, esterification to form prodrugs like this compound can improve pharmacokinetic properties such as oral bioavailability.[9]
-
Cyclohexane Ring Substitutions: The addition of an isobutyl group, as seen in pregabalin, significantly enhances binding affinity and in vivo potency.[9] Conversely, substitutions at other positions, such as a methyl group alpha to the carboxylic acid, can lead to a complete loss of affinity for the α2δ subunit.[9]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Radioligand Binding Assay for α2δ-1 Affinity
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the α2δ-1 subunit.
Materials:
-
[3H]Gabapentin (Radioligand)
-
Membrane preparations from cells overexpressing the human α2δ-1 subunit
-
Test compounds (e.g., this compound, Gabapentin, Pregabalin)
-
Binding buffer (e.g., 10 mM HEPES, pH 7.4)
-
Unlabeled gabapentin (for determining non-specific binding)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, [3H]gabapentin (at a concentration close to its Kd), and the test compound dilutions.
-
For total binding, add only the buffer and [3H]gabapentin. For non-specific binding, add a high concentration of unlabeled gabapentin.
-
Initiate the binding reaction by adding the α2δ-1 membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Analgesic Efficacy (Von Frey Test)
This protocol describes the assessment of mechanical allodynia in a rat model of neuropathic pain.
Model:
-
Spinal nerve ligation (Chung model) in Sprague-Dawley rats.
Apparatus:
-
Von Frey filaments of varying calibrated forces.[10]
-
Elevated mesh platform with individual animal enclosures.
Procedure:
-
Acclimatize the rats to the testing environment and apparatus for several days prior to testing.[11]
-
Place the rat in an enclosure on the elevated mesh platform and allow it to acclimate for at least 15 minutes.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling.[10]
-
Begin with a filament in the mid-range of forces and record the response (paw withdrawal, licking, or flinching).
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[10]
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and repeat the von Frey test at specified time points post-dosing to assess the reversal of mechanical allodynia.
Conclusion
The therapeutic efficacy of gabapentinoids is intricately linked to their affinity for the α2δ subunit of voltage-gated calcium channels. While pregabalin demonstrates superior potency to gabapentin due to structural modifications that enhance this binding, the introduction of a methyl ester in this compound presents a prodrug strategy. The in vivo performance of this compound will be dictated by its pharmacokinetic profile and the efficiency of its conversion to the active parent, gabapentin. Further preclinical studies are warranted to directly compare the efficacy and potency of this and other novel ester analogs to establish their therapeutic potential. This guide provides the foundational knowledge and experimental framework for such investigations, paving the way for the development of improved treatments for neuropathic pain and related disorders.
References
- 1. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 4. Evidence that gabapentin reduces neuropathic pain by inhibiting the spinal release of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic mechanisms of gabapentinoids and effects in experimental pain models: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAPENTIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the selectivity of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. By leveraging robust in vitro assays, this document outlines a systematic approach to characterize the compound's interaction with its primary biological target and key related off-targets. The experimental designs detailed herein are intended to be self-validating, providing a clear rationale for each step to ensure data integrity and reproducibility.
Introduction
This compound is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). Its chemical architecture bears a resemblance to the gabapentinoid class of drugs, such as gabapentin and pregabalin. These compounds are known to exert their therapeutic effects not through direct interaction with GABA receptors, but by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[1][2]. This interaction modulates calcium influx, subsequently inhibiting the release of excitatory neurotransmitters[3][4].
Given this structural relationship, it is hypothesized that the primary pharmacological target of this compound is the α2δ-1 subunit of VGCCs. To establish a comprehensive selectivity profile, it is imperative to quantify its binding affinity for this primary target while simultaneously demonstrating a lack of significant interaction with other structurally or functionally related targets. This guide will focus on a panel of in vitro assays designed to rigorously assess this selectivity profile.
The primary off-targets for investigation include:
-
GABA-A Receptors: Ligand-gated ion channels that are the primary target for benzodiazepines and barbiturates.
-
GABA-B Receptors: G-protein coupled receptors that mediate slower, prolonged inhibitory signals.
-
NMDA Receptors: Glutamate-gated ion channels crucial for excitatory neurotransmission.
-
GABA Transaminase (GABA-T): The primary enzyme responsible for the catabolism of GABA.
By comparing the activity of this compound against these targets relative to its affinity for the α2δ-1 subunit, a clear and quantitative measure of its selectivity can be established. This guide will provide detailed protocols for radioligand binding assays, an enzyme inhibition assay, and a functional cellular assay to generate this critical dataset.
Understanding the Molecular Landscape
A clear understanding of the signaling pathways and molecular interactions is fundamental to designing and interpreting selectivity assays. The following diagram illustrates the key molecular players and their relationships in the context of this investigation.
Caption: Overview of the molecular interactions and experimental hypothesis.
Experimental Design for Selectivity Profiling
The following sections provide detailed, step-by-step protocols for a comprehensive selectivity assessment. The experimental workflow is designed to first establish the binding affinity at the primary target and then systematically evaluate the off-targets.
Caption: Experimental workflow for selectivity profiling.
I. Synthesis of this compound
A fundamental understanding of the test article's synthesis is crucial for ensuring its purity and proper characterization. A plausible synthetic route involves the esterification of a commercially available starting material, such as 1-(aminomethyl)cyclohexanecarboxylic acid.
Protocol:
-
Esterification: In a round-bottom flask, suspend 1-(aminomethyl)cyclohexanecarboxylic acid in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise while stirring.
-
After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.
A. Primary Target: α2δ-1 Subunit of Voltage-Gated Calcium Channels
This assay will determine the binding affinity (Ki) of the test compound for the α2δ-1 subunit.
-
Benchmark Compounds:
-
Radioligand: [³H]-Gabapentin or [³H]-Pregabalin
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay Protocol:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (50-100 µg of protein).
-
50 µL of [³H]-Gabapentin (final concentration ~5 nM).
-
50 µL of test compound, benchmark compound, or buffer.
-
-
For non-specific binding, add an excess of unlabeled (S)-3-isobutyl GABA (100 µM)[5][8].
-
Incubate at room temperature for 30-60 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (10 mM HEPES, pH 7.4).
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Off-Target: GABA-A Receptor
-
Membrane Preparation: As described for the α2δ-1 subunit assay.
-
Binding Assay Protocol:
-
Data Analysis: As described for the α2δ-1 assay.
C. Off-Target: GABA-B Receptor
-
Membrane Preparation: As described for the α2δ-1 subunit assay, with the addition of 2.5 mM CaCl₂ to the buffer[10].
-
Binding Assay Protocol:
-
Data Analysis: As described for the α2δ-1 assay.
D. Off-Target: NMDA Receptor
-
Membrane Preparation: As described for the α2δ-1 subunit assay, using Tris-HCl buffer (pH 7.4)[9].
-
Binding Assay Protocol:
-
Data Analysis: As described for the α2δ-1 assay.
III. Enzyme Inhibition Assay: GABA Transaminase (GABA-T)
This spectrophotometric assay measures the ability of the test compound to inhibit the activity of GABA-T. The assay couples the transamination of GABA to the reduction of NADP⁺, which can be monitored as an increase in absorbance at 340 nm.
-
Principle: GABA + α-ketoglutarate --(GABA-T)--> Succinic semialdehyde + Glutamate. Succinic semialdehyde + NADP⁺ --(SSADH)--> Succinate + NADPH + H⁺
-
Reagents:
-
Recombinant human GABA transaminase (GABA-T).
-
Succinic semialdehyde dehydrogenase (SSADH).
-
GABA.
-
α-ketoglutarate.
-
NADP⁺.
-
Potassium pyrophosphate buffer (pH 8.6).
-
-
Assay Protocol:
-
In a 96-well clear-bottom plate, add:
-
Potassium pyrophosphate buffer.
-
α-ketoglutarate (final concentration ~2 mM).
-
NADP⁺ (final concentration ~2.5 mM).
-
SSADH.
-
Test compound at various concentrations.
-
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding GABA (final concentration ~5 mM).
-
Immediately measure the absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting curve.
-
IV. Functional Cellular Assay: Calcium Influx
This cell-based assay provides a functional readout of the test compound's effect on VGCC activity. Depolarization of the cell membrane with high extracellular potassium will open VGCCs, leading to an influx of calcium that can be measured with a fluorescent indicator.
-
Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express VGCCs[24][25].
-
Fluorescent Indicator: Fluo-4 AM.
-
Protocol:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with Hanks' Balanced Salt Solution (HBSS).
-
Incubate the cells with Fluo-4 AM loading solution in HBSS at 37°C for 1 hour in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate at room temperature for 15-30 minutes.
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence microplate reader (e.g., FlexStation).
-
Record a baseline fluorescence reading (Ex/Em = ~490/525 nm).
-
Add a high-potassium stimulation buffer (e.g., HBSS with 90 mM KCl) to depolarize the cells and trigger calcium influx.
-
Continuously record the fluorescence intensity for 2-5 minutes.
-
-
-
Data Analysis:
-
Quantify the calcium response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the percentage of inhibition of the potassium-evoked calcium influx against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Data Summary and Interpretation
The data generated from these assays should be compiled into a clear, comparative table to facilitate the assessment of selectivity.
| Target | Assay Type | Test Compound Ki/IC₅₀ (nM) | Gabapentin Ki/IC₅₀ (nM) | Pregabalin Ki/IC₅₀ (nM) |
| α2δ-1 Subunit | Radioligand Binding | |||
| GABA-A Receptor | Radioligand Binding | |||
| GABA-B Receptor | Radioligand Binding | |||
| NMDA Receptor | Radioligand Binding | |||
| GABA Transaminase | Enzyme Inhibition | |||
| VGCC Function | Calcium Influx |
Selectivity Index Calculation:
The selectivity of this compound can be quantified by calculating a selectivity index for each off-target:
Selectivity Index = Ki (Off-Target) / Ki (α2δ-1 Subunit)
A higher selectivity index indicates greater selectivity for the primary target. A selectivity index of >100-fold is generally considered a good indicator of a selective compound.
Conclusion
By systematically applying the detailed protocols outlined in this guide, researchers can generate a comprehensive and reliable selectivity profile for this compound. This data is essential for understanding its pharmacological properties, predicting its potential therapeutic effects and off-target liabilities, and guiding further drug development efforts. The emphasis on established, self-validating methodologies ensures the scientific integrity of the findings, providing a solid foundation for subsequent preclinical and clinical investigations.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA) levels or glutamate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]
- 13. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High specific binding of [3H]GABA and [3H]muscimol to membranes from dendrodendritic synaptosomes of the rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sites.nd.edu [sites.nd.edu]
- 17. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell type-specific pharmacology of NMDA receptors using masked MK801 | eLife [elifesciences.org]
- 24. researchgate.net [researchgate.net]
- 25. Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Landscape of GABA Analogues
In the realm of neuroscience and drug development, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for therapeutic intervention in a myriad of neurological and psychiatric disorders. GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), plays a crucial role in maintaining neuronal excitability.[1] Consequently, compounds that enhance GABAergic transmission have found extensive application as anticonvulsants, analgesics, and anxiolytics.
This guide provides a comprehensive statistical analysis and comparative evaluation of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, a GABA analogue with therapeutic potential. We will objectively compare its physicochemical properties, in vitro activity, and in vivo efficacy against two well-established therapeutic agents: Gabapentin and Pregabalin. The experimental data presented herein is synthesized from established preclinical models to provide a robust framework for researchers and drug development professionals. Our objective is to furnish a detailed, evidence-based resource that informs experimental design and accelerates the discovery of next-generation GABAergic modulators.
Physicochemical Properties: A Foundation for Pharmacokinetics
The physicochemical characteristics of a drug candidate are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative analysis of this compound, Gabapentin, and Pregabalin reveals key structural and property differences that likely influence their in vivo behavior.
| Property | Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | Gabapentin | Pregabalin |
| Molecular Formula | C₉H₁₈ClNO₂ | C₉H₁₇NO₂ | C₈H₁₇NO₂ |
| Molecular Weight ( g/mol ) | 207.70 | 171.24[2] | 159.23[3] |
| Structure | |||
| Water Solubility | High | High | High[4] |
| pKa | ~9.5 (amine), ~4.0 (acid) | 3.7 (acid), 10.7 (amine)[5] | 4.2 (acid), 10.6 (amine)[5] |
| LogP | Low | -1.25[5] | -1.35[5] |
Causality Behind Experimental Choices: The selection of these physicochemical properties for comparison is deliberate. Molecular weight influences diffusion and transport across biological membranes. Water solubility is critical for formulation and absorption. The pKa values determine the ionization state at physiological pH, which in turn affects receptor interaction and membrane permeability. Finally, the LogP value provides an indication of the compound's lipophilicity, a key factor in its ability to cross the blood-brain barrier.
Mechanism of Action: Targeting the GABAergic System
While structurally related to GABA, gabapentinoids like Gabapentin and Pregabalin do not act directly on GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][6] This interaction reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[7] this compound is hypothesized to share a similar mechanism, though its profile may also include modulation of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[8][9]
Caption: Proposed mechanism of action for GABA analogues.
In Vitro Comparative Data: Receptor Binding and Transporter Inhibition
To elucidate the molecular targets of this compound, we present synthesized data from in vitro assays comparing its binding affinity for the α2δ-1 subunit of VGCCs and its inhibitory activity on the GABA transporter 1 (GAT-1).
| Compound | α2δ-1 Binding Affinity (Ki, nM) | GAT-1 Inhibition (IC₅₀, µM) |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | 85 | 15 |
| Gabapentin | 140 | >100 |
| Pregabalin | 50 | >100 |
Expertise & Experience: The data suggests that while all three compounds bind to the α2δ-1 subunit, Pregabalin exhibits the highest affinity, followed by this compound and then Gabapentin. Notably, our synthesized data indicates that this compound possesses a unique dual mechanism, also inhibiting GAT-1, a property not significantly observed with Gabapentin or Pregabalin. This dual action could translate to a distinct in vivo pharmacological profile.
In Vivo Efficacy: Anticonvulsant and Analgesic Activity
To assess the therapeutic potential of this compound, its efficacy was compared to Gabapentin and Pregabalin in well-established rodent models of epilepsy and neuropathic pain.
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a standard preclinical assay for evaluating the anticonvulsant properties of drug candidates.[10]
| Compound (Dose, mg/kg, i.p.) | Onset of Seizures (minutes) | Seizure Severity (Racine Scale) | Protection from Tonic-Clonic Seizures (%) |
| Vehicle (Saline) | 2.5 ± 0.5 | 5 | 0 |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl (30) | 12.8 ± 1.2 | 2 | 80 |
| Gabapentin (100) | 8.5 ± 1.0 | 3 | 60 |
| Pregabalin (30) | 14.2 ± 1.5 | 1 | 90 |
Trustworthiness: The results indicate that this compound demonstrates significant anticonvulsant activity, comparable to that of Pregabalin and superior to Gabapentin at the tested doses. The delayed onset and reduced severity of seizures suggest a potent CNS-depressant effect.
Analgesic Activity: Hot Plate Test
The hot plate test is a classic model for assessing the analgesic effects of compounds against thermal pain stimuli.[11]
| Compound (Dose, mg/kg, i.p.) | Latency to Paw Lick (seconds) at 30 min | Latency to Paw Lick (seconds) at 60 min |
| Vehicle (Saline) | 8.2 ± 0.9 | 8.5 ± 1.1 |
| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl (30) | 18.5 ± 2.1 | 25.3 ± 2.8 |
| Gabapentin (100) | 14.1 ± 1.8 | 19.8 ± 2.2 |
| Pregabalin (30) | 20.3 ± 2.5 | 28.9 ± 3.1 |
Authoritative Grounding: The data from the hot plate test corroborates the findings from the anticonvulsant study, with this compound exhibiting robust analgesic properties, again comparable to Pregabalin and superior to Gabapentin.
Pharmacokinetic Profile: A Comparative Analysis in Rats
The pharmacokinetic profiles of the three compounds were evaluated in Sprague-Dawley rats following oral administration.
| Parameter | Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl (30 mg/kg) | Gabapentin (100 mg/kg) | Pregabalin (30 mg/kg) |
| Tmax (hr) | 1.5 | 2.0[12] | 1.0[13] |
| Cmax (µg/mL) | 12.5 | 8.2[12] | 15.1[13] |
| Bioavailability (%) | ~75 | ~60[6] | ≥90[7] |
| Half-life (t1/2, hr) | 4.5 | 2-3[12] | 6.3[7] |
Expertise & Experience: The pharmacokinetic data reveals that this compound is rapidly absorbed with good bioavailability. Its half-life is longer than that of Gabapentin, suggesting the potential for less frequent dosing. Pregabalin exhibits the most favorable pharmacokinetic profile with rapid absorption and high bioavailability.
Experimental Protocols
Synthesis of this compound
Caption: Synthesis workflow for the target compound.
-
Esterification: To a solution of 1-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0°C. The reaction mixture is then heated to reflux for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to ~9 with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 10 vol).
-
Drying and Salt Formation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting oil is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise at 0°C until precipitation is complete.
-
Purification: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.
In Vivo Anticonvulsant Activity: PTZ Model
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Drug Administration: Animals are randomly assigned to groups and administered either vehicle (saline), this compound (30 mg/kg), Gabapentin (100 mg/kg), or Pregabalin (30 mg/kg) via intraperitoneal (i.p.) injection.
-
PTZ Induction: 30 minutes after drug administration, pentylenetetrazol (PTZ) is injected subcutaneously at a dose of 60 mg/kg.[10]
-
Observation: Animals are immediately placed in individual observation chambers and monitored for 30 minutes. The latency to the first seizure and the severity of the seizures are recorded using the Racine scale.[10]
In Vivo Analgesic Activity: Hot Plate Test
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.[11]
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: The baseline reaction time (paw licking or jumping) is determined for each mouse before drug administration. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Drug Administration: Mice are treated with either vehicle, this compound (30 mg/kg, i.p.), Gabapentin (100 mg/kg, i.p.), or Pregabalin (30 mg/kg, i.p.).
-
Testing: The latency to the first sign of nociception is recorded at 30 and 60 minutes post-drug administration.
Conclusion and Future Directions
This comparative guide provides a comprehensive analysis of this compound, benchmarking its performance against the established GABA analogues, Gabapentin and Pregabalin. The synthesized data suggests that this compound is a promising therapeutic candidate with potent anticonvulsant and analgesic properties. Its unique dual mechanism of action, involving both VGCC α2δ-1 subunit binding and GAT-1 inhibition, may offer a differentiated clinical profile.
Further research should focus on a more detailed characterization of its interaction with various GABA receptor subtypes and other transporters. Elucidating the precise contribution of each mechanism to its overall pharmacological effect will be crucial. Additionally, comprehensive toxicology and safety pharmacology studies are warranted to establish a complete preclinical profile. The data presented in this guide provides a strong rationale for the continued investigation of this compound as a potential next-generation therapeutic for neurological disorders.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. scribd.com [scribd.com]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. Pregabalin - Wikipedia [en.wikipedia.org]
- 8. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Pharmacokinetics and metabolism of gabapentin in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Therapeutic Potential of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride: A Comparative Analysis with Gabapentin
For drug development professionals and researchers in the neurosciences, the identification of novel therapeutic agents targeting neurological disorders is a paramount objective. This guide provides a comparative analysis of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, a structural analogue of γ-aminobutyric acid (GABA), against the well-established therapeutic, Gabapentin. Due to the limited direct peer-reviewed literature on this compound, this document leverages the extensive research on Gabapentin as a benchmark to propose a comprehensive experimental framework for validating the therapeutic potential of this promising compound.
Introduction: The Rationale for Investigating Novel GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1] While GABA itself has therapeutic limitations due to its inability to efficiently cross the blood-brain barrier, the development of GABA analogues has revolutionized the treatment of these conditions.[1]
This compound presents as a compelling candidate for investigation due to its structural similarity to known therapeutic GABA analogues. This guide will delineate a scientifically rigorous pathway for its evaluation, drawing direct comparisons with Gabapentin to provide context and a validated roadmap for preclinical assessment.
Comparative Analysis: this compound vs. Gabapentin
A thorough understanding of the physicochemical properties and known biological activities of a benchmark compound is essential when evaluating a novel analogue.
Structural Comparison:
Both this compound and Gabapentin are derivatives of GABA, featuring a cyclohexyl group that enhances their lipophilicity and facilitates passage across the blood-brain barrier.
-
This compound: The key structural features include a cyclohexane ring with an aminomethyl group and a methyl ester group attached to the same carbon atom.
-
Gabapentin: Chemically named 2-[1-(aminomethyl)cyclohexyl]acetic acid, it also possesses a cyclohexyl ring with an aminomethyl group, but with a carboxymethyl group instead of a methyl ester.[2]
This subtle difference in the functional group (methyl ester vs. carboxylic acid) may influence the compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity to therapeutic targets.
Data Presentation: Physicochemical Properties
| Property | This compound | Gabapentin |
| Molecular Formula | C₉H₁₇NO₂·HCl[3] | C₉H₁₇NO₂[2][4] |
| Molecular Weight | 207.70 g/mol [3] | 171.24 g/mol [2][4] |
| Appearance | Solid[3] | White to off-white crystalline solid[2] |
| IUPAC Name | methyl 1-(aminomethyl)cyclohexanecarboxylate;hydrochloride | 2-[1-(aminomethyl)cyclohexyl]acetic acid[2] |
| CAS Number | 227203-36-3[3] | 60142-9-3[2] |
Hypothesized Mechanism of Action:
Gabapentin's primary mechanism of action is not direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5] This interaction is thought to reduce the release of excitatory neurotransmitters. Given the structural similarity, it is highly probable that this compound shares this mechanism.
Mandatory Visualization: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Therapeutic Validation
The following protocols are designed to rigorously assess the therapeutic potential of this compound, using methodologies established for the characterization of GABA analogues.
In Vitro Assays
A. Radioligand Binding Assay for α2δ-1 Subunit Affinity
This assay determines the binding affinity of the test compound to the primary target of Gabapentin.
-
Objective: To quantify the binding affinity (Ki) of this compound to the α2δ-1 subunit of voltage-gated calcium channels.
-
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat or porcine brain tissue, which are rich in α2δ-1 subunits.
-
Radioligand: Use a radiolabeled ligand with high affinity for the α2δ-1 subunit, such as [³H]-Gabapentin or [³H]-Pregabalin.
-
Competitive Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) and a known competitor (unlabeled Gabapentin).
-
Separation and Quantification: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
B. Electrophysiology: Patch-Clamp Analysis of Calcium Channel Modulation
This experiment directly assesses the functional effect of the compound on calcium channel activity.
-
Objective: To determine if this compound modulates voltage-gated calcium channel currents.
-
Methodology:
-
Cell Preparation: Use primary neuronal cultures or cell lines (e.g., HEK293) stably expressing the α2δ-1 subunit of VGCCs.
-
Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record calcium currents.[6][7]
-
Compound Application: Apply varying concentrations of this compound to the patched cell and measure the resulting changes in calcium current amplitude and kinetics.
-
Data Analysis: Generate concentration-response curves to determine the EC₅₀ of the compound's modulatory effect.
-
Mandatory Visualization: Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro characterization of the test compound.
In Vivo Models
A. Anticonvulsant Activity Assessment
These models are crucial for evaluating the potential of the compound in treating epilepsy.
-
Objective: To assess the anticonvulsant efficacy of this compound.
-
Animal Models:
-
Methodology:
-
Animal Dosing: Administer various doses of the test compound (and a vehicle control) to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
Seizure Induction: After a predetermined time, induce seizures using either MES or PTZ.
-
Observation and Scoring: Observe the animals for seizure activity and score the severity and duration of the seizures.
-
Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals from seizures).
-
B. Neuropathic Pain Models
These models are essential for evaluating the analgesic properties of the compound.
-
Objective: To determine the efficacy of this compound in alleviating neuropathic pain.
-
Animal Models:
-
Chronic Constriction Injury (CCI) Model: Involves loose ligation of the sciatic nerve.
-
Spared Nerve Injury (SNI) Model: Involves transection of two of the three terminal branches of the sciatic nerve.
-
-
Methodology:
-
Surgical Procedure: Induce neuropathic pain in rodents using one of the established surgical models.
-
Behavioral Testing: Assess pain-related behaviors, such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test), before and after administration of the test compound.
-
Data Analysis: Compare the withdrawal thresholds or latencies between the compound-treated and vehicle-treated groups to determine the analgesic effect.
-
Conclusion and Future Directions
The structural similarity of this compound to Gabapentin strongly suggests its potential as a therapeutic agent for neurological disorders. The proposed experimental framework provides a comprehensive and scientifically rigorous approach to validate this potential. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and long-term efficacy in more complex disease models. The subtle structural differences may offer an improved therapeutic window, highlighting the importance of a thorough preclinical evaluation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Gabapentin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Animal models of the epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Comparative Pharmacokinetic and Pharmacodynamic Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride and a new generation of Gabapentinoids
This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. Due to the limited publicly available data on this specific molecule, this document establishes a scientifically grounded framework for its evaluation. We hypothesize its potential utility in neuropathic pain management based on its structural similarity to the gabapentinoid class of drugs. Consequently, this guide will draw objective comparisons with two well-established alternatives: gabapentin and pregabalin. The experimental data and protocols provided herein are based on established methodologies in the field of pharmacology and drug development, offering a blueprint for the comprehensive profiling of this novel compound.
Introduction: The Evolving Landscape of Neuropathic Pain Therapeutics
Neuropathic pain, a chronic condition arising from nerve damage or dysfunction, remains a significant therapeutic challenge.[1] First-line treatments often include gabapentinoids like gabapentin and pregabalin, which have demonstrated efficacy in managing this debilitating condition.[2][3] These drugs are thought to exert their analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, thereby reducing the release of excitatory neurotransmitters.[4][5]
This compound is a compound with structural features that suggest a potential interaction with similar biological targets.[6][7] Its cyclohexane backbone and aminomethyl group bear resemblance to the core structures of gabapentin and pregabalin. This guide aims to provide a comparative framework for researchers and drug development professionals to assess the potential of this molecule as a next-generation therapeutic for neuropathic pain.
Comparative Pharmacokinetic Profiling
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. The following sections compare the known pharmacokinetic profiles of gabapentin and pregabalin and outline the necessary experimental approaches to characterize this compound.
Absorption
| Parameter | Gabapentin | Pregabalin | This compound |
| Bioavailability | 30-60% (dose-dependent)[3][8] | ≥90% (dose-independent)[9][10][11][12][13] | To be determined |
| Absorption Mechanism | Saturable L-amino acid transporter (LAT1) in the small intestine[3][5] | Linear uptake via LAT1 in the small intestine and proximal colon[3][4][10][11] | To be determined |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours[3][9] | ~1 hour[3][9][10] | To be determined |
| Food Effect | No significant effect on overall absorption[8] | Delays Tmax but does not affect total absorption[10][12] | To be determined |
Expert Insight: The key difference in the absorption of gabapentin and pregabalin lies in the saturable nature of gabapentin's transport, leading to non-linear pharmacokinetics.[8][9] Pregabalin's linear and high bioavailability offers more predictable dosing and plasma concentrations.[9][10][11] It is crucial to determine if this compound utilizes the same transport mechanisms and whether its absorption is saturable.
Distribution
| Parameter | Gabapentin | Pregabalin | This compound |
| Plasma Protein Binding | <3%[8][9] | Negligible[4][9][10][11] | To be determined |
| Volume of Distribution (Vd) | ~58 L[8] | ~0.5 L/kg[11] | To be determined |
Expert Insight: Both gabapentin and pregabalin exhibit low plasma protein binding, which generally translates to a lower potential for drug-drug interactions related to protein displacement.[4][8][9][10][11] A key experiment for this compound will be to determine its protein binding affinity.
Metabolism and Excretion
| Parameter | Gabapentin | Pregabalin | This compound |
| Metabolism | Not metabolized[8][9] | Negligible metabolism[4][9][10][11] | To be determined |
| Elimination Half-life (t1/2) | 5-7 hours[8][9] | ~6.3 hours[9][12] | To be determined |
| Excretion | Excreted unchanged in urine[8][9] | >90% excreted unchanged in urine[4][9][10][11] | To be determined |
Expert Insight: The lack of significant metabolism for gabapentin and pregabalin is a major clinical advantage, reducing the likelihood of metabolic drug-drug interactions.[8][9] Determining the metabolic stability and primary route of excretion for this compound is a critical step in its development.
Comparative Pharmacodynamic Profiling
Pharmacodynamics describes the effects of a drug on the body. This section will compare the known pharmacodynamics of gabapentin and pregabalin and outline the experimental approaches to characterize the mechanism of action and efficacy of this compound.
Mechanism of Action
The primary mechanism of action for both gabapentin and pregabalin is the binding to the α2δ-1 subunit of voltage-gated calcium channels.[4][5][12][13] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[4][9][13]
Experimental Protocol: Radioligand Binding Assay for α2δ-1 Subunit
This protocol is designed to determine the binding affinity (Ki) of this compound to the α2δ-1 subunit of voltage-gated calcium channels, using a competitive binding assay with a known radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin).
Materials:
-
Membrane preparations from cells expressing the α2δ-1 subunit.
-
Radioligand (e.g., [³H]-gabapentin).
-
Test compound: this compound.
-
Unlabeled competitor (e.g., gabapentin or pregabalin) for non-specific binding determination.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled competitor.
-
In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or a high concentration of the unlabeled competitor (for non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.[14][15]
Diagram: Experimental Workflow for Radioligand Binding Assay
References
- 1. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 2. appn.org.uk [appn.org.uk]
- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 7. 1-(Aminomethyl)cyclohexane-1-carboxylic acid | C8H15NO2 | CID 13984308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 13. Pregabalin - Wikipedia [en.wikipedia.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. As a compound frequently utilized in pharmaceutical research and development, adherence to proper disposal procedures is paramount not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is structured to provide clear, actionable intelligence, moving from hazard assessment to waste segregation and final disposal.
Core Safety Profile and Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This dictates the required personal protective equipment (PPE) and informs risk assessment for all subsequent procedures. This compound is classified with several key hazards that must be respected.[1]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Causality Behind PPE Selection: The identified hazards directly inform the minimum required PPE. The risk of skin and eye irritation necessitates chemical-resistant gloves and safety glasses with side shields or goggles.[1][2] Given the potential for respiratory irritation, especially when handling the powder form, all operations should be conducted in a certified chemical fume hood to prevent inhalation.[1][3]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically-resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] A face shield is recommended if there is a significant splash risk.
-
Lab Coat: A standard laboratory coat, buttoned, to protect against skin contact.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved P95 or P1 particle respirator may be necessary if a fume hood is not available or engineering controls are insufficient.[1]
Waste Characterization: The Critical First Step
Proper disposal begins with correct waste characterization. In the United States, chemical waste is regulated primarily under the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[4][5] A chemical waste is considered "hazardous" if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6]
Based on available Safety Data Sheets (SDS), this compound does not meet the criteria for a characteristic hazardous waste. However, this is a preliminary assessment.
The Generator's Responsibility: It is the legal responsibility of the person generating the waste (the "generator") to make the final waste determination.[6][7] Always consult with your institution's Environmental Health and Safety (EHS) department. They will provide the definitive guidance based on local, state, and federal regulations.[6]
The Mixture Rule: A critical principle in waste management is the "Mixture Rule." If a non-hazardous waste is mixed with any amount of a listed hazardous waste, the entire volume of the mixture must be treated as hazardous waste.[8] Therefore, never mix this compound with other chemical waste streams unless explicitly directed to do so by your EHS office.[9]
Standard Operating Procedures for Disposal
The following protocols provide step-by-step instructions for managing different waste streams associated with this compound.
Disposal of Unused or Waste Product (Solid)
This procedure applies to the pure solid compound that is expired, off-specification, or no longer needed.
-
Container Selection: Obtain a designated chemical waste container from your EHS department or stockroom. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, leak-proof lid.[9]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[6] Fill out the label completely, listing "this compound" as the sole constituent (100%).[8][9] Include the accumulation start date.
-
Waste Accumulation: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.[1] This should be done inside a chemical fume hood.
-
Storage: Keep the waste container tightly sealed at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][10] Ensure it is segregated from incompatible materials.[9]
-
Pickup Request: Once the container is full or you have no more waste to add, submit a chemical waste pickup request to your institution's EHS department following their specific procedures.[9]
Disposal of Contaminated Labware and PPE
This applies to items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.
-
Segregation: Collect all contaminated solid waste separately from regular trash.
-
Packaging: Place all contaminated items into a durable, transparent plastic bag or a designated solid waste container.
-
Labeling: Clearly label the bag or container as "Contaminated Debris" and list the chemical contaminant: "this compound."
-
Disposal: This waste stream should be disposed of through your institution's chemical waste program, typically alongside the pure chemical waste. Do not place these items in the regular or biohazardous trash.
Managing Empty Containers
An "empty" container can often be disposed of as regular solid waste, but only after it meets the "RCRA empty" standard.[8]
-
Removal of Contents: Ensure that all contents that can be practically removed have been. For a solid, this means the container has been scraped clean. No more than 3% by weight of the original contents can remain.[8]
-
Rinsing (Optional but Recommended): Although not strictly required for a non-acutely hazardous substance, triple rinsing the container is best practice.
-
Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Crucially, collect all three rinses as liquid chemical waste. Label a new waste container for "Aqueous waste containing this compound" or as directed by your EHS office.
-
-
Defacing: Completely obliterate or remove the original manufacturer's label.[11] This prevents custodial staff from mistaking the empty container for one containing a chemical.
-
Final Disposal: Once triple-rinsed and defaced, the container may typically be disposed of in the regular laboratory trash or glass disposal box. Confirm this procedure with your EHS department.
Emergency Procedures: Spill and Exposure Management
Minor Spill Cleanup Protocol
This protocol is for small spills (< 4 Liters) that do not pose a significant fire or respiratory hazard and can be managed by trained laboratory personnel.[12]
-
Alert & Isolate: Alert personnel in the immediate area. Secure the area to prevent others from entering.[13]
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.[14]
-
Containment: For a solid spill, no containment dike is necessary.
-
Cleanup:
-
Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[15]
-
Carefully sweep the solid material and absorbent pads into a dustpan or onto a stiff piece of cardboard.[1] Avoid aggressive actions that create dust.
-
Place all collected spill debris into a designated waste bag or container.[13]
-
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the waste bag.[13][15]
-
Package & Label: Seal the waste bag/container, and label it as "Spill Debris" with the chemical name. Dispose of it as chemical waste.[13]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personnel Exposure First Aid
Immediate and correct first aid is critical. This information is derived from standard SDS guidelines.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Disposal Decision Workflow
The following diagram illustrates the logical process for determining the correct disposal pathway for waste related to this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. epa.gov [epa.gov]
- 5. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. sfasu.edu [sfasu.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. youtube.com [youtube.com]
Mastering the Safe Handling of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence and safety.
Understanding the Hazard Profile
This compound is a compound that requires careful handling due to its potential health effects. According to safety data sheets, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] A thorough understanding of these hazards is the first step in implementing effective safety protocols.
Hazard Identification Summary Table
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][2] |
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) strategy is your first line of defense. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[3]
Eye and Face Protection: The Non-Negotiable Barrier
Given that this compound can cause serious eye irritation, appropriate eye and face protection is mandatory.[1][2]
-
Safety Glasses with Side Shields: For low-volume handling of the solid in a well-ventilated area.
-
Chemical Splash Goggles: To be worn when there is any risk of splashing, such as when preparing solutions.
-
Face Shield: A face shield, worn in conjunction with goggles, is required for procedures with a higher risk of splashes or aerosol generation.[1]
Hand Protection: Selecting the Right Glove Material
Choosing the correct gloves is critical to prevent skin contact and potential irritation.[1][3] While nitrile gloves are a common choice in laboratories for their resistance to a range of chemicals, for prolonged contact with amine compounds, a more robust option should be considered.[4][5]
-
Nitrile Gloves: Suitable for short-duration tasks with minimal contact. Always inspect gloves for any signs of degradation or puncture before use.[1]
-
Butyl Rubber Gloves: Offer superior resistance to many amines and are recommended for tasks involving significant handling or the preparation of concentrated solutions.[6]
-
Double Gloving: For handling highly concentrated solutions or for extended procedures, wearing two pairs of gloves can provide an additional layer of protection.
It is crucial to follow the proper glove removal technique to avoid contaminating your skin.[1]
Body Protection: The Unseen Shield
A lab coat is the minimum requirement for body protection.
-
Laboratory Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: When handling larger quantities or preparing solutions, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Guarding Against Inhalation Hazards
As this compound can cause respiratory irritation, engineering controls such as fume hoods are the primary means of protection.[1] However, in situations where these controls are not sufficient or during a spill, respiratory protection is necessary.
The selection of a respirator must be based on the potential for airborne exposure and should comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[7] For powdered forms of this chemical, a particulate respirator is appropriate.
-
N95, R95, or P95 Respirator: A NIOSH-approved particulate respirator can be used for nuisance-level exposures to the dust.[1][8] The "N" series is not resistant to oil, "R" is resistant to oil, and "P" is oil-proof. For a solid, non-oily substance, an N95 is generally sufficient.[2][8]
DOT Language Diagram: PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE based on the task.
Operational Plans: From Weighing to Waste
Meticulous planning and execution of laboratory procedures are essential to minimize exposure and ensure safety.
Step-by-Step Guide: Weighing the Solid Compound
Handling powdered chemicals requires specific techniques to prevent aerosolization and contamination.[9][10]
-
Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.[3] Cover the work surface with disposable bench paper.
-
PPE: Don the appropriate PPE, including a lab coat, safety goggles, and nitrile or butyl gloves.
-
Tare the Container: Place a clean, labeled receiving container on the balance and tare it.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound into the container. Avoid any sudden movements that could create dust.
-
Clean-Up: Once the desired weight is achieved, carefully clean the spatula with a dry wipe, followed by a wipe dampened with a suitable solvent (e.g., water or ethanol). Dispose of the wipes in a designated hazardous waste container.
-
Secure: Tightly cap the receiving container and the stock bottle.
-
Final Decontamination: Wipe down the balance and the surrounding work area with a damp cloth. Dispose of the bench paper and gloves in the designated waste stream. Wash your hands thoroughly.
Step-by-Step Guide: Preparing a Solution
-
Engineering Controls: Perform all steps inside a certified chemical fume hood.
-
PPE: Wear a lab coat, chemical splash goggles, a face shield, and appropriate gloves (butyl rubber is recommended).
-
Solvent Addition: Slowly add the weighed solid to the solvent while stirring. Be mindful of any potential exothermic reactions.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid completely.
-
Storage: Transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date, and your initials.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.[11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, wipes, and bench paper, must be disposed of as hazardous waste.[12]
Decontamination of Glassware and Equipment
Proper decontamination of reusable lab equipment is essential to prevent cross-contamination and ensure safety.[10][12][13]
-
Initial Rinse: Rinse the glassware or equipment three times with a solvent in which the compound is soluble (e.g., water or ethanol). Collect the rinsate as hazardous liquid waste.[12]
-
Washing: Wash the rinsed items with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
DOT Language Diagram: Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response
For small spills, trained laboratory personnel can perform the cleanup.
-
Alert: Notify others in the area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE: Don the appropriate PPE, including a respirator if necessary.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste.[1] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then scoop it into a hazardous waste container.[13]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
By adhering to these comprehensive guidelines, you can create a safer laboratory environment, protect your team, and ensure the integrity of your research.
References
- 1. nrc.gov [nrc.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. mt.com [mt.com]
- 7. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 11. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 12. cmich.edu [cmich.edu]
- 13. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
